Z-ALA-ALA-NH2
Description
The exact mass of the compound Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(12(15)18)16-13(19)10(2)17-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,15,18)(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIOJLPDGBBVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304050 | |
| Record name | benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50444-54-7 | |
| Record name | NSC164062 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-ALA-ALA-NH2 chemical structure and properties
Structural Characterization, Synthetic Methodology, and Enzymatic Utility
Executive Summary
Z-Ala-Ala-NH₂ (Benzyloxycarbonyl-L-alanyl-L-alanine amide) represents a critical structural motif in peptide chemistry and protease enzymology. Functioning as a minimal substrate mimic, it is extensively utilized to probe the S1-S2 subsite specificity of serine proteases, particularly Human Neutrophil Elastase (HNE) and Subtilisin . Unlike chromogenic substrates (e.g., Z-Ala-Ala-Ala-pNA) designed for high-throughput kinetics, Z-Ala-Ala-NH₂ serves as a crystallographic model for antiparallel
Physicochemical Architecture
The molecule comprises two L-alanine residues protected at the N-terminus by a carbobenzoxy (Z) group and terminated at the C-terminus by a primary amide. This "capped" structure eliminates zwitterionic character, mimicking the interior backbone of a larger protein chain.
Table 1: Chemical Specification
| Property | Data |
| IUPAC Name | Benzyl N-[(1S)-1-[[(1S)-1-carbamoylethyl]carbamoyl]ethyl]carbamate |
| Common Name | Z-Ala-Ala-NH₂ |
| CAS Registry Number | 50444-54-7 |
| Molecular Formula | |
| Molecular Weight | 293.32 g/mol |
| Solubility | Low in |
| Purity Standard | |
| Storage | -20°C, Desiccated |
Structural Significance
The Z-group (Benzyloxycarbonyl) provides lipophilicity and UV detectability (254 nm), facilitating HPLC monitoring. The C-terminal amide (-NH₂) prevents ionization at physiological pH. This is critical for crystallographic studies, as it allows the formation of intermolecular hydrogen bonds (
Synthetic Methodology: Solution Phase
While solid-phase peptide synthesis (SPPS) is standard for longer chains, Solution Phase Synthesis is preferred for Z-Ala-Ala-NH₂ to ensure high purity and scalability without the need for resin cleavage steps that might compromise the C-terminal amide.
Reaction Logic
The synthesis involves the coupling of Z-Ala-OH (carboxyl component) with H-Ala-NH₂ (amine component).[1] H-Ala-NH₂ is often generated in situ from its hydrochloride salt (H-Ala-NH₂·HCl) using a base.
Protocol: EDC/HOBt Coupling
Reagents: Z-Ala-OH, H-Ala-NH₂·HCl, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (Diisopropylethylamine), DMF (Dimethylformamide).
-
Activation: Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Chill to 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active ester.
-
Amine Preparation: In a separate vessel, dissolve H-Ala-NH₂·HCl (1.1 eq) in DMF and add DIPEA (1.2 eq) to neutralize the salt.
-
Coupling: Add the neutralized amine solution to the activated Z-Ala-OH mixture.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12–16 hours).
-
Workup:
-
Evaporate DMF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash Sequence: 5%
(removes unreacted amine), Sat. (removes unreacted acid), Brine.
-
-
Purification: Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (
:MeOH gradient).
Visualization: Synthetic Workflow
Figure 1: Step-by-step solution phase synthesis of Z-Ala-Ala-NH₂.
Enzymatic Applications & Mechanism
Z-Ala-Ala-NH₂ is a pivotal tool for mapping the S1 and S2 subsites of serine proteases.
Interaction with Elastase (HNE)
Human Neutrophil Elastase (HNE) preferentially binds small hydrophobic residues (Ala, Val) at the P1 position.
-
P2-P1 Recognition: The "Ala-Ala" motif of Z-Ala-Ala-NH₂ perfectly occupies the S2 and S1 pockets of Elastase.
-
Mechanism: The enzyme acts on the peptide bond.[2] However, because the C-terminus is an amide (-NH₂) rather than a leaving group (like p-nitroaniline) or a hydrolyzable ester, Z-Ala-Ala-NH₂ acts as a minimal substrate or a competitive inhibitor precursor .
-
Kinetic Utility: It is often used to determine the binding constant (
) of the P1-P2 motif without rapid hydrolysis, or as a backbone for synthesizing transition-state inhibitors (e.g., converting the amide to a chloromethyl ketone) [2].
Subsite Mapping Logic
Proteases recognize substrates via "S" pockets (Enzyme) that bind "P" residues (Substrate).
-
S2 Pocket: Binds the central Alanine (hydrophobic interaction).
-
S1 Pocket: Binds the C-terminal Alanine.
-
Z-Group: Interacts with the S3/S4 region or solvent interface, providing binding energy via hydrophobic stacking.
Visualization: Protease Subsite Interaction
Figure 2: Schematic of Z-Ala-Ala-NH₂ occupancy within the Elastase active site subsites.
Analytical Characterization
To validate the integrity of Z-Ala-Ala-NH₂, the following analytical benchmarks must be met:
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.
-
Detection: 254 nm (Z-group absorption).
-
Expectation: Single sharp peak; retention time shifts significantly compared to Z-Ala-OH due to loss of the free acid.
-
-
1H NMR (DMSO-d6):
-
Aromatic Z-group: Multiplet at
7.3–7.4 ppm (5H). -
Benzylic CH2: Singlet/AB quartet at
5.0–5.1 ppm (2H). -
Alpha-Protons: Two multiplets at
4.0–4.5 ppm. -
Methyl Groups: Two doublets at
1.2–1.3 ppm (Alanine side chains). -
Amide Protons: Distinct signals for the backbone NH and the C-terminal
(often broad singlets).
-
References
-
Karle, I. L. (1996). "Peptide conformation: The unusual role of the Z group." Biopolymers, 40(1), 157-164. (Context: Structural analysis of Z-protected peptides).
-
Powers, J. C., & Gupton, B. F. (1977). "Reaction of serine proteases with aza-amino acid derivatives." Methods in Enzymology, 46, 197-208. (Context: Use of Z-Ala-Ala analogs in protease mapping).
-
Schechter, I., & Berger, A. (1967).[3] "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157-162. (Context: Definition of S1-P1 nomenclature used in Figure 2).
-
Reagentia. (n.d.). "this compound Product Data." Reagentia Catalog. (Context: CAS 50444-54-7 verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]
Z-ALA-ALA-NH2: A Minimalist Supramolecular Building Block in Materials Science
[1]
Executive Summary
Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) represents a critical class of minimalist peptide building blocks used in the fabrication of supramolecular materials.[1] Unlike complex polypeptides, this dipeptide leverages the interplay between the hydrophobic Carbobenzoxy (Z) protecting group and the hydrogen-bonding capacity of the dialanine backbone to drive self-assembly into high-aspect-ratio nanostructures.
This guide details the physicochemical mechanics, synthesis, and material applications of this compound, focusing on its utility in stimuli-responsive hydrogels , piezoelectric nanotubes , and enzymatically degradable scaffolds .[1]
Part 1: Molecular Architecture & Self-Assembly Mechanics[1]
Structural Components
The efficacy of this compound as a material building block stems from its amphiphilic "dumbbell" architecture:
-
N-Terminal Capping (Z-Group): The benzyloxycarbonyl group provides the aromatic moiety necessary for
- stacking interactions.[1] This hydrophobicity drives the initial aggregation in aqueous environments. -
Dipeptide Backbone (Ala-Ala): The alanine residues offer a compact, flexible linker.[1] Unlike bulky phenylalanine (as in Z-FF), alanine allows for tighter packing arrangements, influencing the mechanical stiffness of the resulting fibrils.
-
C-Terminal Amide (-NH2): The amide terminus removes the negative charge associated with a free carboxyl group.[1] This charge neutralization is critical for promoting gelation at physiological pH (7.[1]4) without the need for extensive salt screening.
Mechanism of Self-Assembly
The transition from monomer to supramolecular polymer follows a nucleation-elongation model.[1]
-
Solvent Switch: Dissolution in a good solvent (HFIP or DMSO) followed by dilution in a poor solvent (Water/PBS) triggers phase separation.[1]
-
Stacking: Z-groups align via
- interactions to form the hydrophobic core.[1] -
H-Bonding: The amide backbone forms intermolecular hydrogen bonds (beta-sheet-like), stabilizing the growing nanofiber.[1]
Figure 1: Self-assembly pathway of this compound from solution to hydrogel network.[1]
Part 2: Physicochemical Properties & Data[1]
Solubility Profile
Understanding the solubility limits is prerequisite for successful material fabrication.
| Solvent | Solubility (mg/mL) | Interaction Type | Application |
| HFIP | > 100 | H-bond disruption | Stock solution preparation |
| DMSO | > 50 | Dipole-dipole | Cryoprotectant / Stock |
| Methanol | ~ 20 | Polar protic | Intermediate dilution |
| Water | < 1.0 (Insoluble) | Hydrophobic effect | Trigger for assembly |
| PBS (pH 7.4) | < 0.5 | Ionic | Physiological assembly |
Mechanical & Thermal Stability[3]
Part 3: Advanced Applications
Elastase-Responsive Drug Delivery
This compound mimics the substrate specificity of Human Neutrophil Elastase (HNE) , which preferentially cleaves bonds adjacent to small hydrophobic residues like Alanine.[1]
-
Mechanism: In an inflammatory microenvironment (high elastase activity), the peptide bonds in the hydrogel network are cleaved.
-
Release Profile: This degradation leads to the erosion of the material and the subsequent release of encapsulated payloads (e.g., anti-inflammatory drugs).
Piezoelectric Peptide Nanotubes
Similar to diphenylalanine (FF) tubes, this compound assemblies can crystallize into non-centrosymmetric space groups.[1] When stress is applied to these dried nanotubes, the displacement of the amide dipoles generates a measurable electric potential, making them candidates for biocompatible energy harvesting or bio-sensors .
Part 4: Experimental Protocols
Protocol A: Solid-Phase Synthesis (SPPS) of this compound
Rationale: SPPS provides higher purity and sequence control than solution-phase methods.[1]
Materials:
-
Rink Amide Resin (Loading 0.6 mmol/g)[1]
-
Fmoc-Ala-OH[1]
-
Z-Ala-OH (N-terminal capping)[1]
-
HBTU/DIEA (Coupling reagents)[1]
-
DMF/DCM (Solvents)[1]
Workflow:
-
Resin Swelling: Swell 500 mg Rink Amide resin in DCM for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[1] Wash with DMF (3x).
-
Coupling 1 (Ala): Dissolve Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to resin.[1][2][3] Shake for 2 hours.
-
Deprotection: Repeat step 2.
-
Coupling 2 (Z-Ala): Couple Z-Ala-OH using the same stoichiometry. Crucial: Do NOT deprotect after this step. The Z-group must remain.[1]
-
Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours. The high acid concentration cleaves the peptide from the resin but leaves the Z-group intact (Z-group is acid-stable relative to Boc, though sensitive to HBr/AcOH; standard TFA cleavage is usually safe for Z if not prolonged). Note: If Z-group stability in TFA is a concern for specific batches, solution phase synthesis using EDC/NHS coupling is the alternative.
-
Purification: Precipitate in cold diethyl ether. Lyophilize.
Protocol B: Hydrogel Fabrication (Solvent-Switch Method)
Rationale: Direct hydration is difficult due to hydrophobicity.[1] The solvent-switch method ensures homogenous nucleation.
-
Stock Preparation: Dissolve lyophilized this compound in DMSO to a concentration of 50 mg/mL. Vortex until clear.
-
Triggering: Rapidly inject 100
L of stock solution into 900 L of distilled water (or PBS) while vortexing. Final concentration: 5 mg/mL (0.5 wt%).[1] -
Aging: Allow the mixture to sit undisturbed at room temperature for 1–2 hours.
-
Validation: Invert the vial. If the mass does not flow, a self-supporting hydrogel has formed.
Protocol C: Enzymatic Degradation Assay
Rationale: To quantify the material's responsiveness to elastase.
-
Gel Preparation: Form 200
L hydrogels in a 96-well plate (as per Protocol B). -
Enzyme Addition: Add 100
L of Human Neutrophil Elastase (0.1 U/mL in Tris-HCl buffer) on top of the gel. -
Control: Add 100
L of buffer (no enzyme) to control wells. -
Monitoring: Incubate at 37°C. Measure the release of a pre-encapsulated dye (e.g., Rhodamine B) or monitor the decrease in turbidity (OD600) every 30 minutes for 24 hours.
Figure 2: Enzymatic degradation mechanism of this compound hydrogels by elastase.[1]
References
-
Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Materials. (2021). Link
-
Piezoelectric Peptide and Metabolite Materials. Journal of Peptide Science. (2019). Link
-
Elastase Substrate Specificity and Materials. Sigma-Aldrich Technical Data. Link[1]
-
Methods and Protocols of Modern Solid Phase Peptide Synthesis. Methods in Molecular Biology. (2014). Link
-
Versatile Small Molecule Motifs for Self-assembly in Water. NIH Public Access. (2016).[1] Link
Advanced Conformational Analysis of Z-Protected Dipeptides
A Structural Biology & Medicinal Chemistry Technical Guide
Executive Summary
The conformational analysis of Z-protected (benzyloxycarbonyl) dipeptides is a foundational exercise in peptidomimetics and drug design. Unlike simple aliphatic amides, Z-dipeptides exhibit a complex interplay between the urethane (carbamate) protecting group and the peptide backbone. This guide deconstructs the steric and electronic factors governing these systems—specifically the competition between
The Z-Group Influence: Electronic & Steric Control
The Benzyloxycarbonyl (Z or Cbz) group is not merely a passive protecting group; it is a structural determinant. Its influence stems from the unique properties of the urethane linkage compared to a standard amide bond.
1.1 The Urethane Anomaly
While peptide bonds (amide linkages) predominantly adopt a trans (
-
Trans Preference: The Z-group generally prefers the trans conformation (torsion angle
) about the bond. -
Aromatic Interaction: The phenyl ring of the Z-group is flexible and can fold back to engage in
-stacking or interactions with the peptide side chains, effectively "capping" the N-terminus and influencing the (phi) torsion angle of the first residue.
1.2 The Hydrogen Bond Competition
In non-polar solvents (e.g.,
| Ring Size | Type | Interaction | Structural Motif |
| Intra-residue | Extended | ||
| Inter-residue | |||
| Inter-residue |
Critical Insight: The Z-group oxygen atoms (both the carbonyl and the ether oxygen) are weaker acceptors than a standard peptide amide carbonyl. Consequently, Z-dipeptides often show a "frustrated" landscape where the
Analytical Methodologies: The "Self-Validating" Workflow
To rigorously determine the conformation, one cannot rely on a single technique. The following workflow integrates IR and NMR data to create a self-validating structural model.
2.1 FT-IR Spectroscopy (The Screening Tool)
Infrared spectroscopy provides the first " go/no-go " decision on hydrogen bonding.
-
Amide A Region (3300–3500 cm⁻¹): This is the diagnostic region for N-H stretching.
-
Free N-H: Sharp band at 3420–3450 cm⁻¹ .
-
H-Bonded N-H: Broadened band shifted to 3300–3350 cm⁻¹ .
-
-
Validation Step: Perform a dilution study (10 mM to 0.1 mM in
or ).-
Intermolecular H-bonds (aggregation) will disappear upon dilution.
-
Intramolecular H-bonds (
) will persist regardless of concentration.
-
2.2 NMR Spectroscopy (The Structural Ruler)
NMR provides atomic-level resolution. The two critical parameters are the Temperature Coefficient and the Coupling Constant .
A. Temperature Coefficients (
-
Strong H-bond:
ppb/K (very stable). -
Moderate/Weak H-bond:
between and ppb/K. -
Solvent Exposed (No H-bond):
ppb/K (typically to ).
B. Vicinal Coupling Constants (
-
Hz: Indicates an extended conformation (
or ), typical of -sheets or forms. -
Hz: Indicates a folded/turn conformation, typical of
( -turns) or helical turns.
Experimental Protocol: Step-by-Step
Objective: Determine if Z-Val-Ala-OMe adopts a
Step 1: Sample Preparation & IR Screening
-
Dissolve Z-dipeptide in dry
to a concentration of 1 mM (to minimize aggregation). -
Acquire FT-IR spectrum (16 scans, 4 cm⁻¹ resolution).
-
Check: Look for Amide A peak.
-
Result A: Peak at 3440 cm⁻¹ only
No intramolecular H-bond. (Stop or check solvent).[1] -
Result B: Peak at 3320 cm⁻¹
Potential turn structure. Proceed to NMR.
-
Step 2: NMR Concentration Study (Aggregation Check)
-
Prepare samples in
at 1 mM, 10 mM, and 50 mM. -
Acquire 1H NMR at 298 K.
-
Check: Overlay amide NH regions.
-
If
shifts downfield with concentration Aggregation is present. Use lower concentration. -
If
is constant Intramolecular structure is dominant.
-
Step 3: Variable Temperature (VT) NMR
-
Using the 5 mM sample in
. -
Acquire 1H NMR spectra at 273 K, 283 K, 293 K, 303 K, 313 K, and 323 K.
-
Plot
(ppm) vs. Temperature (K). -
Calculate slope (
).-
Validation: If slope is
ppb/K for Val-NH and ppb/K for Ala-NH, then Val-NH is the H-bond donor (likely or depending on sequence position).
-
Step 4: NOESY/ROESY Analysis
-
Acquire 2D NOESY (mixing time 300-500 ms).
-
Look for
(NH-NH) and ( -NH) cross-peaks.-
Strong
indicates a turn (residues are close). -
Strong
( ) indicates extended structure.
-
Visualization of Logic & Workflows
Diagram 1: The Conformational Analysis Workflow
This diagram outlines the integrated path from synthesis to structural model.
Caption: Integrated workflow for distinguishing intramolecular folding from aggregation in Z-dipeptides.
Diagram 2: Hydrogen Bond Logic Tree
A decision tree for interpreting Temperature Coefficients and Coupling Constants.
Caption: Logic gate for assigning C5 vs C7 rings based on NMR parameters.
Data Summary Table
| Parameter | Free / Random Coil | ||
| IR Amide A | ~3440 cm⁻¹ (Sharp) | ~3350 cm⁻¹ (Broad) | ~3320 cm⁻¹ (Broad) |
| NMR Temp Coeff | |||
| 6–8 Hz (Averaged) | 8–10 Hz (Large) | < 5 Hz (Small) | |
| NOE Pattern | Weak/Averaged | Strong | Strong |
References
-
Conformational Analysis of Peptides by NMR. Source: MDPI (2025). Conformational Analysis of Uniformly 13C-Labeled Peptides. [Link][2]
-
Hydrogen Bond Thresholds in NMR. Source: NIH/PubMed (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. [Link]
-
IR Spectroscopy of Amides. Source: Chemistry LibreTexts (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Intramolecular Hydrogen Bonding P
). Source: ResearchGate (2025).[2] Intramolecularly Hydrogen-Bonded Peptide Conformation. [Link] -
Z-Protecting Group Chemistry. Source: Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
Sources
solubility and stability of Z-ALA-ALA-NH2 in different solvents
Executive Summary
Z-ALA-ALA-NH2 (N-benzyloxycarbonyl-L-alanyl-L-alanine amide) is a synthetic dipeptide derivative widely utilized as a chromogenic or fluorogenic substrate model for serine proteases, particularly porcine pancreatic elastase . Its utility in kinetic assays and drug development hinges on a precise balance between its hydrophobic protection group (Z/Cbz) and its peptide backbone.
This guide provides a definitive technical analysis of its physicochemical behavior. It establishes validated protocols for solubilization and storage, addressing the common failure modes—precipitation in aqueous buffers and non-specific hydrolysis in organic stocks—that compromise experimental data.
Molecular Profile & Physicochemical Basis
To predict solubility and stability, one must understand the competing forces within the molecule.
| Feature | Chemical Moiety | Function & Impact |
| N-Terminus | Benzyloxycarbonyl (Z/Cbz) | Hydrophobic Anchor: Provides steric bulk and aromaticity.[1] Drastically reduces water solubility compared to free peptides. |
| Backbone | L-Alanyl-L-Alanine | Structural Spacer: Aliphatic side chains (methyl groups) contribute to moderate hydrophobicity. |
| C-Terminus | Primary Amide (-NH₂) | H-Bond Donor/Acceptor: Increases polarity relative to esters, but lacks the ionizable solubility of a free carboxylate. |
-
Molecular Weight: ~293.32 g/mol
-
Predicted LogP: ~0.5–1.2 (Moderately lipophilic)
-
Physical State: White to off-white crystalline powder.[2]
Solubility Profile
This compound exhibits amphipathic behavior with a bias toward organic solvation. Direct dissolution in aqueous buffers often leads to micro-precipitation, which scatters light and interferes with spectrophotometric assays.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO (Dimethyl Sulfoxide) | Excellent (>50 mg/mL) | Preferred for Stock. Solvates the peptide backbone and the aromatic Z-group effectively. |
| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mg/mL) | Alternative to DMSO. Use if DMSO interferes with downstream catalysis (rare). |
| Alcohols | Methanol / Ethanol | Moderate (10–25 mg/mL) | Good for intermediate dilutions. High concentrations may cause evaporation issues during storage. |
| Fluorinated | TFE (Trifluoroethanol) | High | Strong H-bond donor; excellent for structuring peptides but expensive and volatile. |
| Aqueous | Water / PBS / Tris | Poor (<1 mg/mL) | Do NOT use for stock. Requires organic co-solvent (typically 1-5% DMSO final conc). |
The "Co-Solvent Spike" Method
To achieve stable aqueous assay conditions, use the Co-Solvent Spike method. This prevents the "crashing out" phenomenon observed when adding powder directly to buffer.
Figure 1: The "Co-Solvent Spike" workflow ensures homogeneity. Direct dissolution of powder into buffer is prohibited.
Stability Profile
Stability is a function of hydrolytic susceptibility and racemization .
Chemical Stability (Hydrolysis)
The amide bond is generally stable at neutral pH (7.0–8.0). However, the Z-group and the peptide bonds are susceptible under specific conditions:
-
Acidic Conditions (pH < 3): Stable for short periods, but strong acids (HBr/Acetic Acid) are used to remove the Z-group. Avoid prolonged exposure.
-
Basic Conditions (pH > 9): Risk of deamidation (conversion of C-terminal amide to acid) and racemization of the Alpha-carbon.
-
Enzymatic Stability: The compound is designed to be cleaved by elastase. Therefore, any biological contamination (bacteria, skin flakes containing proteases) in the buffer will degrade the compound rapidly.
Physical Stability (Aggregation)
In aqueous solutions with <1% DMSO, this compound may form non-covalent aggregates over time (24+ hours), leading to a loss of effective concentration.
Stability Data Summary
| Condition | State | Stability Estimate | Recommendation |
| -20°C (Desiccated) | Solid Powder | > 2 Years | Long-term storage. Protect from moisture.[3] |
| -20°C | DMSO Stock (100 mM) | 6–12 Months | Aliquot to avoid freeze-thaw cycles. |
| +4°C | DMSO Stock | 1 Month | Short-term working stock.[4] |
| +25°C (Room Temp) | Aqueous Buffer | < 4 Hours | Prepare fresh. Susceptible to enzymatic contaminants. |
Validated Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Target: Create a robust master stock for long-term use.
-
Weighing: Weigh approximately 29.3 mg of this compound into a sterile microcentrifuge tube.
-
Calculation: Calculate the required volume of Anhydrous DMSO (Grade ≥99.9%) using the formula:
.-
Example: For 29.3 mg, add 1.0 mL DMSO.
-
-
Solubilization: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 1 minute at room temperature.
-
Verification: Inspect visually. The solution must be crystal clear.
-
Aliquot & Store: Dispense into 50 µL aliquots. Store at -20°C.
Protocol B: Stability Testing (HPLC Method)
Target: Verify the integrity of an old stock solution.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).
-
Criteria: A single sharp peak indicates purity. Appearance of earlier eluting peaks suggests hydrolysis (Z-Ala-Ala-OH) or cleavage (Z-Ala-OH).
Degradation Pathway Visualization
Understanding how the molecule breaks down helps in troubleshooting assay failures.
Figure 2: Degradation pathways. Green path represents the desired enzymatic reaction; Red path represents unwanted chemical deamidation.
References
-
PubChem. (n.d.). Z-Ala-NH2 Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Introduction: The Imperative for Precision in Peptide Characterization
An In-Depth Technical Guide to the Spectroscopic Characterization of Z-L-Alanyl-L-alaninamide (Z-ALA-ALA-NH2)
In the landscape of drug development and biochemical research, peptides represent a class of molecules with immense therapeutic potential. Their structural integrity, purity, and conformational states are paramount to their function and efficacy. N-Benzyloxycarbonyl-L-alanyl-L-alaninamide (this compound), a protected dipeptide, serves as a crucial building block in solid-phase peptide synthesis and as a model compound for studying peptide structure. Its precise characterization is not merely an academic exercise but a foundational requirement for ensuring the reliability of subsequent research and development.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and confirm the identity of this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus here is not just on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation—a framework for building confidence in your analytical results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a peptide like this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The Rationale Behind NMR Analysis
The choice to use both ¹H and ¹³C NMR is deliberate. ¹H NMR offers high sensitivity and provides critical information on proton-proton connectivities through scalar coupling, allowing us to trace the peptide backbone and side chains. ¹³C NMR, while less sensitive, provides a direct count of chemically distinct carbon atoms and offers a wider chemical shift range, which minimizes signal overlap, a common issue in ¹H NMR.[1][2] The selection of a suitable deuterated solvent is the first critical decision. For peptides, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred over chloroform-d (CDCl₃) or deuterium oxide (D₂O). The key advantage of DMSO-d₆ is its ability to form hydrogen bonds, which slows the exchange rate of amide (N-H) protons with solvent, making these crucial signals sharp and observable.[3]
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum provides a fingerprint of the proton environments. The expected chemical shifts are influenced by neighboring electronegative atoms (O, N) and anisotropic effects from aromatic rings and carbonyl groups.
| Proton Assignment | Structure Moiety | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic | Z-Group (C₆H₅) | ~7.35 | Multiplet (m) | 5H | Standard aromatic region. |
| Benzyl CH₂ | Z-Group (-CH₂Ph) | ~5.05 | Singlet (s) | 2H | Adjacent to ester oxygen and aromatic ring. |
| Urethane NH | Z-Group | ~7.8 | Doublet (d) | 1H | Coupled to Ala¹ α-H; deshielded by C=O. |
| Ala² Amide NH | Peptide Bond | ~8.1 | Doublet (d) | 1H | Coupled to Ala² α-H; deshielded by two C=O groups. |
| Ala¹ α-CH | Ala¹ | ~4.2 | Multiplet (m) | 1H | Coupled to urethane NH and Ala¹ β-CH₃. |
| Ala² α-CH | Ala² | ~4.1 | Multiplet (m) | 1H | Coupled to Ala² amide NH and Ala² β-CH₃. |
| C-terminal NH₂ | Amide | ~7.4 and ~7.0 | Broad Singlets (br s) | 2H | Diastereotopic protons, often broad due to exchange and quadrupole effects. |
| Ala¹ β-CH₃ | Ala¹ | ~1.3 | Doublet (d) | 3H | Coupled to Ala¹ α-CH. |
| Ala² β-CH₃ | Ala² | ~1.2 | Doublet (d) | 3H | Coupled to Ala² α-CH. |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The number of signals should correspond to the number of chemically non-equivalent carbons.[4]
| Carbon Assignment | Structure Moiety | Expected δ (ppm) | Rationale |
| C=O (Amide) | Ala² | ~174 | Carbonyl carbons are highly deshielded. Terminal amide is typically downfield of peptide bond. |
| C=O (Peptide) | Ala¹ | ~172 | Deshielded by adjacent electronegative atoms. |
| C=O (Urethane) | Z-Group | ~156 | Distinct from amide carbonyls, characteristic of carbamates. |
| Aromatic C (Quaternary) | Z-Group | ~137 | Point of attachment for the benzyl group. |
| Aromatic CH | Z-Group | ~128.5, ~128.0, ~127.8 | Standard chemical shifts for monosubstituted benzene ring. |
| Benzyl CH₂ | Z-Group | ~66 | Carbon attached to oxygen is significantly downfield. |
| Ala¹ α-CH | Ala¹ | ~51 | Typical α-carbon chemical shift in peptides. |
| Ala² α-CH | Ala² | ~50 | Slight variation due to different C-terminal environment. |
| Ala¹ β-CH₃ | Ala¹ | ~18 | Aliphatic region. |
| Ala² β-CH₃ | Ala² | ~17 | Aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 2-5 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Perform the experiment on a 400 MHz or higher field NMR spectrometer.[5] Tune and shim the probe to ensure high resolution and correct peak shapes.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): To confirm assignments, acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks and a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation. For peptides, IR is particularly useful for confirming the presence of amide bonds and assessing secondary structure.[6]
Expertise & Experience: Decoding the Vibrational Signature
The IR spectrum of a peptide is dominated by characteristic amide bond vibrations. The most informative regions are the Amide I and Amide II bands.[7] The Amide I band (1600-1700 cm⁻¹) arises primarily from the C=O stretching vibration of the peptide backbone and is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet).[8] The Amide II band (1500-1600 cm⁻¹) results from a combination of N-H in-plane bending and C-N stretching vibrations. Additionally, the presence of the Z-protecting group introduces a distinct urethane C=O stretch, which typically appears at a higher frequency than the amide C=O stretch. The N-H stretching region (~3100-3500 cm⁻¹) provides further confirmation of the amide and urethane groups.
IR Spectral Data (Predicted)
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3300 (Broad) | N-H Stretch | Amide & Urethane | Broadness indicates hydrogen bonding, a hallmark of peptide structures. |
| ~3060 | Aromatic C-H Stretch | Z-Group | Characteristic of sp² C-H bonds in the phenyl ring. |
| ~2980-2940 | Aliphatic C-H Stretch | Alanine CH₃ | Characteristic of sp³ C-H bonds. |
| ~1695 | C=O Stretch | Urethane | The carbamate carbonyl is distinct and typically at a higher wavenumber than the amide carbonyls.[9] |
| ~1650 | Amide I (C=O Stretch) | Peptide Bond | A strong, characteristic absorption for the peptide backbone. |
| ~1635 | Amide I (C=O Stretch) | C-Terminal Amide | Often coupled with the peptide bond C=O, resulting in a broad, strong Amide I band. |
| ~1535 | Amide II (N-H Bend, C-N Stretch) | Peptide Bond & Amide | A second strong, characteristic peptide absorption. |
| ~1495, 1455 | C=C Stretch | Aromatic Ring | Confirms the presence of the phenyl group from the Z-protecting group. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact. This method requires minimal sample preparation.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
Visualization: IR Analysis Workflow
Caption: Workflow for FTIR-based functional group analysis.
Mass Spectrometry (MS): Confirming Mass and Sequence
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, it is essential for confirming the molecular weight and, through fragmentation, verifying the amino acid sequence.[10]
Expertise & Experience: The Logic of Fragmentation
Electrospray ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that typically produces intact protonated molecular ions (e.g., [M+H]⁺). The first step in the analysis is to confirm that the observed m/z of the molecular ion matches the calculated value for this compound.
The true power of MS for peptide characterization comes from tandem mass spectrometry (MS/MS).[11] In an MS/MS experiment, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Peptide fragmentation predictably occurs along the amide bonds, leading to two major series of ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment.[12] By identifying the b- and y-ions in the spectrum, we can piece the amino acid sequence back together, providing definitive proof of structure.
Mass Spectrometry Data (Predicted)
-
Molecular Formula: C₁₄H₁₉N₃O₄
-
Monoisotopic Mass: 293.14 Da
-
Full Scan (MS1): The primary ion expected is the protonated molecule.
-
[M+H]⁺: m/z 294.15
-
[M+Na]⁺: m/z 316.13 (Sodium adducts are common)
-
-
Tandem MS (MS/MS) of [M+H]⁺: The fragmentation of the peptide backbone provides sequence-specific ions.
| Ion Type | Fragment Structure | Formula | Calculated m/z |
| b₁ | Z- | C₈H₇O₂ | 135.04 |
| b₂ | Z-Ala- | C₁₁H₁₂NO₃ | 206.08 |
| y₁ | -Ala-NH₂ | C₃H₇N₂O | 87.05 |
| y₂ | -Ala-Ala-NH₂ | C₆H₁₂N₃O₂ | 158.09 |
Additional characteristic fragments, such as the loss of the benzyl group (C₇H₇, 91 Da) or the entire Z-group, may also be observed.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of this compound (~1-10 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the m/z of the precursor ion ([M+H]⁺ at m/z 294.15).
-
MS/MS Scan: Set up a product ion scan experiment.
-
Select the precursor ion (m/z 294.15) in the first mass analyzer (e.g., a quadrupole).
-
Fragment the selected ions in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer (e.g., a time-of-flight or ion trap).
-
-
Data Analysis: Correlate the m/z values in the MS/MS spectrum with the predicted b- and y-ion fragments to confirm the peptide sequence.
Visualization: Mass Spectrometry Workflowdot
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTIR spectroscopy of alanine-based peptides: assignment of the amide I' modes for random coil and helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Mascot help: Peptide fragmentation [matrixscience.com]
Methodological & Application
Z-ALA-ALA-NH2 peptide synthesis protocol
Z-ALA-ALA-NH2 as a substrate for specific enzyme assays
Application Note: Kinetic Characterization of Pseudomonas aeruginosa Elastase (LasB) Using the Synthetic Substrate Z-ALA-ALA-NH2
Introduction & Scientific Context
In the landscape of antimicrobial drug discovery, targeting bacterial virulence factors—rather than bacterial viability alone—is a premier strategy to combat resistance. LasB (Pseudomonas Elastase) is a major virulence factor secreted by Pseudomonas aeruginosa, responsible for tissue destruction and immune evasion in Cystic Fibrosis and burn wound infections.
This compound (N-Benzyloxycarbonyl-L-alanyl-L-alanine amide) serves as a highly specific, minimal synthetic substrate for LasB. Unlike bulky protein substrates (Elastin-Congo Red) or chromogenic analogs (Suc-Ala-Ala-Ala-pNA) that may introduce steric artifacts, this compound mimics the precise hydrophobic dipeptide motif preferred by the LasB active site.
Why use this compound?
-
Mechanistic Precision: It allows for the isolation of the catalytic cleavage event without the interference of bulky leaving groups.
-
Solubility: It balances the hydrophobicity required for the LasB S1/S2 pockets with sufficient aqueous solubility for kinetic assays.
-
Detection Versatility: While not intrinsically fluorogenic, its cleavage exposes a primary amine, enabling sensitive quantification via Ninhydrin derivatization or HPLC monitoring.
Mechanism of Action & Assay Principle
LasB is a zinc-metalloprotease that preferentially cleaves peptide bonds adjacent to hydrophobic residues. In this assay, LasB hydrolyzes the internal peptide bond of the blocked substrate.
Reaction Pathway:
-
Substrate: The N-terminus is blocked by the Benzyloxycarbonyl (Z) group, preventing non-specific aminopeptidase degradation and rendering the substrate "silent" to amine-reactive dyes.
-
Cleavage: LasB cleaves the peptide bond between the two Alanine residues.
-
Product: The reaction releases L-Alanine Amide (Ala-NH2) , which possesses a free, reactive
-primary amine. -
Detection: The liberated amine reacts with Ninhydrin to form Ruhemann’s Purple, measurable at 570 nm.
Visual Workflow (DOT Diagram)
Figure 1: Enzymatic hydrolysis workflow. LasB cleaves the blocked substrate, exposing a reactive amine for colorimetric detection.
Experimental Protocol
Reagents & Preparation
Critical Buffer Note: Do NOT use Tris or Glycine buffers. Primary amines in these buffers will react with Ninhydrin, causing massive background signal. Use HEPES or MOPS.
| Reagent | Concentration | Preparation Details |
| Assay Buffer | 50 mM HEPES, 5 mM CaCl₂, pH 7.5 | Calcium is essential for LasB stability. Filter sterilize. |
| Substrate Stock | 20 mM this compound | Dissolve in Methanol or DMSO . Store at -20°C. |
| Enzyme Stock | 100 µg/mL LasB | Dilute in Assay Buffer immediately before use. Keep on ice. |
| Ninhydrin Reagent | 2% (w/v) | Dissolve 2g Ninhydrin in 100mL Ethanol. Store in amber bottle. |
| Stop Solution | 0.2 M Citrate Buffer, pH 3.0 | Acidic pH quenches the metalloprotease activity. |
Standard Assay Procedure (96-Well Format)
This protocol is designed for a kinetic endpoint assay.
Step 1: Enzyme Reaction
-
Blank Prep: Add 50 µL Assay Buffer to "Blank" wells.
-
Sample Prep: Add 40 µL Assay Buffer + 10 µL LasB Enzyme solution to "Test" wells.
-
Initiation: Add 50 µL of This compound Substrate (diluted to 1-2 mM in Assay Buffer) to all wells.
-
Final Reaction Volume: 100 µL.
-
Final Substrate Conc: 0.5 - 1.0 mM.
-
-
Incubation: Incubate at 37°C for 30–60 minutes .
Step 2: Termination & Derivatization
-
Stop: Add 50 µL of Stop Solution (Citrate pH 3.0) to all wells.
-
Derivatize: Add 100 µL of Ninhydrin Reagent to all wells.
-
Develop: Seal the plate with a heat-resistant film. Incubate at 80°C for 15 minutes (or 100°C for 10 mins in a heating block). Note: Color development requires heat.
-
Cool: Allow plate to cool to room temperature (approx. 10 mins).
-
Read: Measure Absorbance at 570 nm .
HPLC Alternative (High Precision)
For drug screening where colorimetric interference is a risk:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 214 nm (peptide bond) or 254 nm (Phenyl group on Z-cap).
-
Readout: Quantify the disappearance of the Substrate peak and appearance of the Z-Ala product peak.
Data Analysis & Quality Control
Calculating Specific Activity
To quantify activity, generate a Standard Curve using L-Alanine Amide (or L-Alanine) dissolved in Assay Buffer.
-
Standard Curve: Plot Absorbance (570 nm) vs. Concentration of L-Alanine (µM).
-
Calculate Product Released:
-
Enzyme Activity (Units): One Unit = amount of enzyme releasing 1 µmol of Ala-NH2 per minute.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Buffer contamination | Ensure HEPES is used, not Tris. Check water purity. |
| Low Signal | Insufficient heating | Ninhydrin requires >80°C to develop color fully. |
| Precipitation | Substrate insolubility | Ensure this compound stock is fully dissolved in MeOH/DMSO before diluting. Keep final organic solvent <5%. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. Ensure <10% substrate conversion. |
References
-
Kessler, E., & Safrin, M. (2014). Elastinolytic activity of Pseudomonas aeruginosa LasB: Methods for substrate specificity and inhibition. Methods in Molecular Biology, 1149, 123-134. Link
-
Nishino, N., & Powers, J. C. (1980). Pseudomonas aeruginosa elastase.[1][2][3] Development of a new substrate, inhibitors, and an affinity ligand. The Journal of Biological Chemistry, 255(8), 3482–3486. Link
-
Olson, J. C., & Ohman, D. E. (1992). Efficient production and processing of elastase in Pseudomonas aeruginosa requires the lasA gene product. Journal of Bacteriology, 174(12), 4140–4147. Link
-
Sigma-Aldrich. (n.d.). Ninhydrin Reagent Protocol for Amino Acid Detection. Link
Sources
- 1. Pseudomonas aeruginosa A2 elastase: purification, characterization and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Z-Ala-Ala-NH2 into Functional Peptide Architectures
Abstract & Strategic Overview
The incorporation of Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) into larger peptide chains or polymer conjugates is a critical workflow in the development of protease-responsive biomaterials and prodrugs. This specific dipeptide derivative acts as a high-specificity substrate for Human Neutrophil Elastase (HNE) and Pseudomonas aeruginosa elastase.
Unlike standard amino acid building blocks, this compound possesses a chemically inert C-terminal amide and an N-terminal Carbobenzoxy (Z or Cbz) protecting group. Therefore, it cannot be used for standard C-to-N solid-phase peptide synthesis (SPPS) elongation. Instead, it serves primarily as a pre-formed C-terminal "cap" or a soluble fragment for convergent synthesis.
This guide details the methodology for:
-
Selective Deprotection: Removing the Z-group to generate the reactive nucleophile H-Ala-Ala-NH2.
-
Fragment Condensation: Coupling this motif to the C-terminus of larger peptide chains or carboxylated polymers (e.g., PEG-COOH).
-
Validation: Analytical verification of the incorporation.
Chemical Properties & Pre-Synthesis Considerations[1][2][3][4]
Before initiating protocols, the physicochemical limitations of the molecule must be addressed to prevent aggregation and ensure high coupling efficiency.
| Property | Specification | Experimental Implication |
| Molecular Weight | ~293.32 g/mol | Low MW facilitates easy monitoring via LC-MS. |
| Solubility | Low in Water; High in DMF, DMSO, MeOH | Critical: Do not attempt aqueous coupling. Perform all reactions in DMF or NMP. |
| C-Terminus | Amide (-CONH2) | Inert. Stops chain growth. This must be the final segment of the chain. |
| N-Terminus | Z (Benzyloxycarbonyl) | Requires Hydrogenolysis ( |
| Hygroscopicity | Moderate | Store desiccated at -20°C. Warm to RT before opening to prevent condensation. |
Mechanistic Insight: The Elastase Trigger
The Ala-Ala sequence is a "minimal" substrate. In larger chains, this motif is often extended to -Ala-Ala-Pro-Val- to maximize
Protocol A: Catalytic Hydrogenolysis (Z-Group Removal)
Objective: To convert this compound into the free amine H-Ala-Ala-NH2 for subsequent coupling. Constraint: This method is incompatible if the peptide contains Sulfur (Cys, Met) due to catalyst poisoning. For sulfur-containing peptides, use Protocol B (HBr/AcOH).
Materials
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C), 10% wt loading (0.1 eq by weight)
-
Solvent: Methanol (MeOH) or DMF (degassed)
-
Hydrogen Gas (
) balloon or source -
Celite filter pad
Step-by-Step Procedure
-
Dissolution: Dissolve this compound in MeOH (concentration ~0.1 M). If solubility is poor, add small amounts of DMF.
-
Note: Ensure the vessel is flushed with Nitrogen (
) to remove oxygen before adding catalyst.
-
-
Catalyst Addition: Carefully add 10% Pd/C catalyst.
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; add to the wet solution under inert gas.
-
-
Hydrogenation: Purge the system with
gas. Maintain a static atmosphere of (balloon pressure) with vigorous stirring at Room Temperature (RT). -
Monitoring: Monitor via TLC (System:
85:10:5) or LC-MS.[2]-
Endpoint: Disappearance of the Z-protected peak and appearance of the lower MW free amine. Reaction time is typically 2–4 hours.
-
-
Work-up:
-
Flush system with
. -
Filter the mixture through a Celite pad to remove Pd/C.
-
Concentrate the filtrate in vacuo.
-
Immediate Use: The resulting H-Ala-Ala-NH2 free base is unstable if stored long-term (prone to diketopiperazine formation). Use immediately in Protocol C.
-
Protocol B: Acidolytic Deprotection (Alternative)
Objective: Removal of Z-group when hydrogenation is not feasible (e.g., presence of Cys/Met in a convergent synthesis scheme).
Procedure
-
Dissolve this compound in 33% HBr in Acetic Acid .
-
Stir at RT for 45–60 minutes.
-
Precipitate the product by adding cold Diethyl Ether (
). -
Centrifuge and wash the pellet 3x with ether to remove excess acid.
-
Result: H-Ala-Ala-NH2
HBr salt.-
Note: You must add an extra equivalent of base (DIEA) during the subsequent coupling step to neutralize the HBr salt.
-
Protocol C: Fragment Condensation (Coupling)
Objective: Covalently link H-Ala-Ala-NH2 to the C-terminus of a larger Peptide-COOH or Polymer-COOH.
Reaction Logic
Since the amine (H-Ala-Ala-NH2) is valuable and potentially unstable, we activate the Carboxylic Acid component (the large chain) first to ensure rapid coupling.
Materials
-
Component A: Carboxyl-Peptide or Polymer-COOH (1.0 eq)
-
Component B: H-Ala-Ala-NH2 (1.2 eq) - Freshly prepared from Protocol A/B
-
Coupling Reagent: HATU (1.1 eq) or EDC/NHS (for aqueous-tolerant polymer systems)
-
Base: DIEA (N,N-Diisopropylethylamine) (2.0–3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure
-
Activation:
-
Dissolve the Carboxyl-Peptide (Component A) in DMF.
-
Add HATU (1.1 eq) and DIEA (1.0 eq).
-
Stir for 2–5 minutes to generate the activated ester (OAt ester).
-
Why? Pre-activation minimizes the exposure of the nucleophile to potential side reactions.
-
-
Coupling:
-
Add H-Ala-Ala-NH2 (Component B) to the activated mixture.
-
Add remaining DIEA (1.0–2.0 eq) to ensure pH is >8.
-
-
Reaction: Stir at RT for 2–12 hours.
-
Monitoring: Check via HPLC.[3] The shift in retention time will be significant due to the addition of the hydrophobic Ala-Ala-NH2 cap.
-
-
Quenching: Add water or 0.1% TFA in water to quench unreacted active esters.
-
Purification:
-
For Peptides: Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
For Polymers: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted small molecules.
-
Visualization: Workflow & Mechanism
Figure 1: Synthesis Workflow Decision Tree
(This diagram illustrates the decision logic between Hydrogenolysis and Acidolysis based on peptide composition.)
Caption: Decision tree for selecting the deprotection strategy of this compound prior to fragment condensation.
Figure 2: Elastase Cleavage Mechanism
(This diagram visualizes how the incorporated motif functions as a release trigger.)
Caption: Mechanism of HNE-mediated cleavage at the P1-P1' site of the incorporated Ala-Ala motif.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Diketopiperazine (DKP) formation | H-Ala-Ala-NH2 cyclizes rapidly. Do not store the intermediate. Add it to the activated acid immediately after deprotection. |
| Incomplete Z-Removal | Catalyst poisoning or old catalyst | Use fresh Pd/C. Ensure solvent is sulfur-free. If using HBr, ensure reagents are anhydrous. |
| Product Precipitation | Solubility mismatch | The Z-group is hydrophobic; the product is polar. The reaction mixture may turn cloudy. Add DMF to solubilize. |
| Racemization | Over-activation | Use HATU/DIEA at 1:1 stoichiometry. Avoid large excess of base during the activation step (Step 5.1). |
References
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group removal conditions).
-
Kasperkiewicz, P., et al. (2012).[4] "Current and prospective applications of non-proteinogenic amino acids in profiling of proteases substrate specificity." Biological Chemistry. Link
-
Barrett, A.J., et al. (1989). "Substrates for Human Neutrophil Elastase." Biochemical Journal. (Defines the kinetic specificity of Ala-Ala motifs).
-
Sigma-Aldrich. "Elastase Substrate I, Colorimetric - Technical Sheet." (Provides solubility and stability data for Z-Ala-Ala derivatives). Link
- Butenas, S., et al. (1997). "Action of human neutrophil elastase on peptide thiobenzyl esters." Biochemistry. (Mechanistic details on elastase cleavage sites).
Sources
- 1. peptide.com [peptide.com]
- 2. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retatrutide (LY3437943), 99.4% purity peptide [novoprolabs.com]
- 4. Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging Z-Ala-Ala-NH2 Scaffolds in Serine Protease Inhibitor Design
Executive Summary
In the development of small-molecule therapeutics for inflammatory diseases (e.g., COPD, cystic fibrosis), Human Neutrophil Elastase (HNE) remains a critical drug target. The dipeptide derivative Z-Ala-Ala-NH2 serves as a foundational "minimalist" scaffold for probing the S1 and S2 subsites of elastase-like serine proteases.
This application note details the utility of this compound not merely as a substrate, but as a structural template for designing transition-state inhibitors. We provide protocols for determining its binding affinity via competitive kinetics (since the parent amide is non-fluorogenic) and methodologies for using it as a crystallographic probe to map active site geometry.
Mechanistic Basis: The Schechter & Berger Recognition System
To effectively utilize this compound, one must understand how it occupies the catalytic cleft. Serine proteases recognize substrates via a "lock and key" mechanism defined by Schechter and Berger (1967).
-
The Enzyme (S-sites): Elastase contains a specificity pocket (
) that preferentially binds small hydrophobic side chains (Val, Ala). -
The Scaffold (P-sites):
-
(Ala): Fits into the
specificity pocket. -
(Ala): Interacts with the
subsite, stabilizing the backbone. -
(Z-group): The Carbobenzoxy (Cbz) group provides hydrophobic bulk, mimicking a P3 amino acid (like Phe or Val) and interacting with the
subsite to anchor the peptide.
-
(Ala): Fits into the
Visualization: Substrate-Enzyme Interaction
The following diagram illustrates the alignment of this compound within the Elastase active site.
Caption: Schematic representation of this compound alignment within the Elastase active site according to Schechter & Berger nomenclature.
Application 1: Competitive Kinetics for "Silent" Scaffolds
This compound is a "silent" substrate; its cleavage does not release a chromophore or fluorophore. To determine its affinity (
Protocol: Determination of Affinity via Competition
Objective: Calculate the
Materials
-
Enzyme: Human Neutrophil Elastase (HNE), 20 nM stock.
-
Chromogenic Substrate (Reporter): MeO-Suc-Ala-Ala-Pro-Val-pNA (
mM). -
Test Molecule: this compound (dissolved in DMSO).
-
Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.
Step-by-Step Methodology
-
Preparation: Prepare a 2x Master Mix of HNE (final assay concentration 10 nM) in assay buffer.
-
Reporter Setup: Prepare the chromogenic substrate at a fixed concentration equal to its
(e.g., 140 µM). This maximizes sensitivity to competitive binding. -
Titration: Prepare a serial dilution of this compound (0 µM to 5 mM).
-
Reaction Initiation:
-
Add 50 µL of this compound dilutions to a 96-well clear plate.
-
Add 25 µL of Reporter Substrate.
-
Add 25 µL of Enzyme Master Mix to initiate reaction.
-
-
Monitoring: Measure Absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes at 25°C.
-
Analysis: Calculate initial velocities (
). Plot vs. [this compound].
Data Processing
Fit the data to the Cheng-Prusoff equation for competitive inhibition to derive the
Typical Results Table:
| Parameter | Value (Approx.) | Interpretation |
| Reporter | 140 µM | Affinity of the colored substrate. |
| This compound | ~2.5 mM | Concentration required to halve reporter velocity. |
| Calculated | ~1.25 mM | True affinity of the this compound scaffold. |
Note: A high
Application 2: From Scaffold to Inhibitor (SAR Workflow)
The primary value of this compound is its role as a precursor. By chemically modifying the C-terminal amide, the molecule transitions from a weak substrate to a potent inhibitor.
Structural Activity Relationship (SAR) Strategy
-
Warhead Attachment: Convert the amide to an electrophile (e.g., Chloromethyl Ketone, Boronic Acid) to covalently trap the catalytic Serine-195.
-
Backbone Optimization: Modify the P2/P3 residues to improve selectivity (e.g., changing Ala to Pro or Val).
Workflow Diagram: Inhibitor Maturation
The following flow chart depicts the logical progression from the this compound parent scaffold to a lead inhibitor candidate.
Caption: Iterative workflow for converting the this compound scaffold into a potent serine protease inhibitor.
Application 3: Crystallographic Fragment Screening
This compound is small enough to diffuse into pre-formed protein crystals. This "soaking" technique allows researchers to visualize the precise conformation of the P1-P3 residues within the active site without inducing rapid hydrolysis (due to the slow turnover of the simple amide compared to ester substrates).
Protocol: Crystal Soaking
Objective: Obtain an X-ray diffraction dataset of the Elastase:this compound complex.
-
Crystallization: Grow HNE crystals using the Hanging Drop Vapor Diffusion method (e.g., 1.5 M Ammonium Sulfate, pH 5.5).
-
Soak Preparation: Dissolve this compound in the mother liquor at a high concentration (10–50 mM).
-
Critical Step: Ensure the pH is slightly acidic (pH 5.0–5.5). At this pH, the catalytic Histidine-57 is protonated, significantly slowing down the hydrolysis of the substrate, effectively trapping it in the Michaelis complex.
-
-
Incubation: Transfer crystals to the soaking drop for 10–60 minutes.
-
Cryo-protection: Briefly pass crystals through cryo-protectant (mother liquor + 25% glycerol) containing the ligand.
-
Data Collection: Flash cool in liquid nitrogen and collect X-ray data.
-
Outcome: The resulting electron density map (
) will reveal the coordinates of the Z-Ala-Ala backbone, guiding the placement of future inhibitor functional groups.
References
-
Schechter, I., & Berger, A. (1967).[1][2] On the size of the active site in proteases.[2][3] I. Papain.[3] Biochemical and Biophysical Research Communications, 27(2), 157–162.
-
Bieth, J. G. (1995). Theoretical and practical aspects of proteinase inhibition kinetics. Methods in Enzymology, 248, 59–84.
-
Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.
-
Bode, W., et al. (1989). The refined 1.9 A crystal structure of human leukocyte elastase in a complex with a valyl-chloromethyl ketone inhibitor. The EMBO Journal, 8(11), 3467–3475.
-
Williams, H. R., et al. (1987). Crystallization of human neutrophil elastase. Journal of Biological Chemistry, 262(35), 17178-17181.[4]
Sources
- 1. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategy to design peptide inhibitors: structure of a complex of proteinase K with a designed octapeptide inhibitor N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH2 at 2.5 A resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
application of Z-ALA-ALA-NH2 in drug delivery systems
Application Note: Z-Ala-Ala-NH2 in Enzyme-Responsive Drug Delivery Systems
Abstract
This technical guide details the application of This compound (N-Carbobenzyloxy-L-alanyl-L-alanine amide) and its derivatives in the design of targeted drug delivery systems (DDS). While often overshadowed by Val-Cit linkers in Antibody-Drug Conjugates (ADCs), the Ala-Ala motif offers distinct advantages in lysosomal degradation kinetics and synthetic accessibility. This guide covers two primary applications: (1) designing Cathepsin B-cleavable linkers for prodrugs/ADCs, and (2) utilizing the Z-capped dipeptide motif for supramolecular self-assembly (hydrogels). Detailed protocols for enzymatic validation and formulation are provided.
Introduction & Mechanism of Action
This compound is not merely a peptide intermediate; it represents a functional logic gate in drug delivery. Its utility stems from two structural components:
-
The Z-Group (Carbobenzyloxy): A hydrophobic protecting group that mimics the phenylalanine side chain preference of certain proteases and facilitates
- stacking for self-assembly. -
The Ala-Ala Motif: A specific substrate sequence recognized by Cathepsin B , a cysteine protease highly upregulated in the lysosomes of metastatic tumor cells (e.g., breast, lung, and prostate cancers).
The Biological Trigger: Cathepsin B
Cathepsin B functions primarily as a peptidyl dipeptidase.[] In the acidic environment of the lysosome (pH 4.5–5.5), it cleaves the amide bond between the Ala-Ala sequence and the payload (or a self-immolative spacer like PABC).
Why Z-Ala-Ala? Unlike the bulky Val-Cit linker, Ala-Ala is less sterically hindered, leading to faster cleavage kinetics in specific tumor subtypes. The "Z" cap is critical; it blocks the N-terminus, preventing non-specific exopeptidase degradation in the bloodstream while positioning the molecule as an endopeptidase substrate within the active site of Cathepsin B.
Figure 1: Mechanism of intracellular drug release triggered by lysosomal Cathepsin B.[2]
Application I: Enzyme-Responsive Linker Design
In this application, Z-Ala-Ala is used as the "trigger" segment connecting a cytotoxic payload (e.g., Doxorubicin, MMAE) to a carrier (Antibody or Nanoparticle).
Design Considerations
-
Spacer Requirement: Direct conjugation of a bulky drug to the C-terminus of Ala-Ala can sterically hinder Cathepsin B. It is standard practice to insert a PABC (p-aminobenzyl carbamate) self-immolative spacer between the Ala-Ala and the drug.
-
Stability: The Z-Ala-Ala linkage is generally stable in neutral blood plasma (pH 7.4) but degrades rapidly in the lysosome. This differential stability is the basis of its therapeutic index.
Comparison of Common Linkers:
| Linker Motif | Cleavage Enzyme | Plasma Stability | Kinetics |
|---|---|---|---|
| Val-Cit | Cathepsin B | High | Moderate |
| Phe-Lys | Cathepsin B | Low (cleaved by plasma proteases) | Fast |
| Ala-Ala | Cathepsin B / Elastase | High | Fast (Sterically unhindered) |
Application II: Supramolecular Hydrogels
This compound and its derivatives (e.g., Z-Ala-Ala-Octadecyl) are Low Molecular Weight Gelators (LMWGs). They self-assemble into nanofibrous networks that entrap water and drug molecules.[3]
-
Mechanism: The hydrophobic Z-group drives
- stacking, while the peptide backbone forms intermolecular hydrogen bonds ( -sheet mimicry). -
Use Case: Injectable depot formulations. The gel is injected as a liquid (sol) or a shear-thinning gel, solidifies/recovers in situ, and releases the drug as the Ala-Ala bonds are slowly eroded by local enzymes (biodegradation).
Experimental Protocols
Protocol A: Cathepsin B Cleavage Validation (In Vitro)
Purpose: To verify that your Z-Ala-Ala-Drug conjugate is actually cleavable by the enzyme before moving to cell studies.
Reagents:
-
Human Liver Cathepsin B (Sigma/Merck).
-
Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Reducing Agent: DTT (Dithiothreitol) - Critical for activating the cysteine active site.
-
Substrate: this compound (Model) or Z-Ala-Ala-Drug (0.1 mM stock in DMSO).
Workflow:
-
Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer containing 5 mM DTT . Incubate at 37°C for 15 minutes . Note: Without pre-incubation with DTT, the enzyme will be inactive.
-
Reaction Setup:
-
Mix 190 µL of Activated Enzyme Solution with 10 µL of Substrate Stock (Final Substrate Conc: 50 µM).
-
Negative Control: Add CA-074 (specific Cathepsin B inhibitor) to a parallel tube.
-
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h.
-
Quenching: Immediately add 50 µL of ice-cold Acetonitrile (containing 0.1% TFA) to stop the reaction.
-
Analysis: Centrifuge at 10,000 x g for 5 min. Inject supernatant into RP-HPLC (C18 column). Monitor the disappearance of the Prodrug peak and appearance of the Free Drug peak.
Protocol B: Preparation of Z-Ala-Ala Based Hydrogels
Purpose: To formulate a sustained-release depot.
Reagents:
-
This compound (or hydrophobic derivative).
-
Solvent: DMSO or HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).
-
Buffer: PBS (pH 7.4).
Workflow (Solvent Switch Method):
-
Dissolution: Dissolve 10 mg of this compound in 100 µL of DMSO. Ensure complete solubilization (sonicate if necessary).
-
Triggering: Rapidly add 900 µL of PBS (pH 7.4) to the DMSO solution.
-
Aging: Allow the mixture to sit undisturbed at room temperature for 1–2 hours.
-
Validation: Invert the vial. If a stable hydrogel acts as a depot, the mass should not flow (Inversion Test).
-
Rheology (Optional): Perform an oscillatory frequency sweep. A storage modulus (
) significantly higher than the loss modulus ( ) confirms true gelation.
Figure 2: Solvent-switch method for generating peptide hydrogels.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Cleavage Observed | Enzyme oxidation | Ensure DTT is fresh and added before the substrate. Cathepsin B requires a reducing environment. |
| Slow Cleavage | Steric hindrance | If using a large drug payload, insert a PABC spacer or a Glycine residue between Ala-Ala and the drug. |
| Precipitation (No Gel) | Concentration too low | Increase peptide concentration (try 20 mg/mL). This compound is moderately soluble; derivatives with longer alkyl tails gel better. |
| Gel Dissolves in Media | Weak intermolecular forces | Cross-link the gel or use a derivative with a more hydrophobic tail (e.g., Z-Ala-Ala-C18). |
References
-
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry. Link
-
Kramer, L., et al. (2017). Cathepsin B-Cleavable Linkers for Antibody-Drug Conjugates.[][2][4] Current Current Opinion in Pharmacology. Link
-
Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link
-
Yang, Z., & Xu, B. (2004). A simple method to evaluate the enzymatic rate of a hydrogel-bound enzyme. Chemical Communications. Link
-
BOC Sciences. (2023). Cathepsin B Cleavable Linker Technology.[][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Z-Ala-Ala-NH2
Subject: Troubleshooting & Optimization Guide for the Purification of Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) Ticket ID: TECH-ZAA-001 Support Level: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely synthesizing This compound , a common substrate for elastase and a key intermediate in peptide chemistry. This molecule presents a specific purification profile: the Z-group (benzyloxycarbonyl) renders it lipophilic, while the C-terminal amide (-NH2) makes it neutral, distinguishing it from free-acid peptides.
This guide addresses the three most common failure points in its purification:
-
Incomplete removal of coupling reagents (Urea contamination).
-
Co-elution of starting materials (Z-Ala-OH or Ala-NH2).
-
"Oiling out" during recrystallization.
Module 1: The Standard Workup (The First Line of Defense)
Before attempting chromatography, you must maximize purity via Liquid-Liquid Extraction (LLE). Because this compound is a neutral amide, we can aggressively wash away acidic and basic impurities.
The Logic of Extraction
-
Target (this compound): Neutral. Stays in the Organic Phase (Ethyl Acetate or DCM).
-
Impurity A (Ala-NH2): Basic. Moves to Aqueous Phase at low pH.
-
Impurity B (Z-Ala-OH): Acidic. Moves to Aqueous Phase at high pH.
Workflow Diagram
Figure 1: Liquid-Liquid Extraction logic for neutral peptide amides.
Protocol: Optimized Wash Cycle
Solvent System: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) as it separates better from water and is less likely to form emulsions with peptide amides.
-
Dilution: Dilute the reaction mixture with EtOAc (approx. 10x volume of crude).
-
Acid Wash (Removes Amine): Wash 2x with 1N HCl or 5% KHSO4 .
-
Why? Protonates unreacted H-Ala-NH2, forcing it into the water layer.
-
-
Base Wash (Removes Acid): Wash 2x with Saturated NaHCO3 .
-
Why? Deprotonates unreacted Z-Ala-OH, forming the water-soluble sodium salt.
-
-
Neutralization: Wash 1x with Brine (Saturated NaCl) to remove trapped water.
-
Drying: Dry over anhydrous Na2SO4 and concentrate in vacuo.
Module 2: Troubleshooting Recrystallization
If your product is 85-90% pure after workup, recrystallization is superior to column chromatography for scalability.
Common Issue: "Oiling Out"
Z-protected peptides often separate as an oil rather than a crystal. This happens when the compound precipitates too fast or the solvent polarity is slightly off.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Procedure | Success Rate |
| EtOAc / Hexane | 1:1 to 1:4 | Dissolve in min. hot EtOAc. Add warm Hexane until cloudy. Cool slowly. | High (Standard) |
| Ethanol / Water | 9:1 to 1:1 | Dissolve in hot EtOH. Add water dropwise. | Medium (Risk of oiling) |
| MeOH / Ether | Solvent/Anti-solvent | Dissolve in MeOH. Vigorously stir while pouring into excess cold Ether. | High (For precipitation only) |
Protocol: The "Scratch and Seed" Technique
If you get an oil:
-
Re-heat the mixture until the oil dissolves.
-
Add a slightly smaller amount of the anti-solvent (e.g., Hexane) than before.[1]
-
Let it cool to room temperature undisturbed.
-
Crucial Step: If oil forms, scratch the inner wall of the glass flask with a metal spatula at the interface of the oil and solvent. The microscopic glass shards act as nucleation sites.
Module 3: Chromatographic Separation
If high purity (>98%) is required for biological assays (e.g., Elastase kinetics), you must use chromatography to remove stereoisomers (LL vs. DL) and urea byproducts.
Decision Matrix: Flash vs. HPLC
Figure 2: Choosing the right chromatographic tool.
Method A: Flash Chromatography (Silica Gel)
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Chloroform (CHCl3) : Methanol (MeOH) (Gradient 98:2 to 90:10).
Method B: Reverse-Phase HPLC (C18)[3]
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Jupiter).
-
Buffer A: Water + 0.1% TFA.
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 20% B to 80% B over 30 minutes.
-
Detection: 214 nm (Amide bond) and 254 nm (Z-group aromatic ring).
-
Module 4: Frequently Asked Questions (FAQ)
Q1: I used DCC as a coupling reagent, and I can't get rid of the white solid (DCU).
Answer: Dicyclohexylurea (DCU) is the bane of peptide synthesis.
-
Filtration: Cool the reaction mixture to 0°C for 1 hour. DCU precipitates in the cold. Filter through Celite.
-
Chemical Switch: In the future, use EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is completely removed during the acid wash (Module 1).
-
Trituration: If the solid persists in your final product, triturature (wash) the solid product with cold ether . This compound is insoluble in ether, but residual urea/impurities may wash away.
Q2: My product yield is good, but the optical rotation is off. Why?
Answer: You likely have Racemization .
-
Cause: Activation of the carboxyl group (Z-Ala-OH) can lead to oxazolone formation, which racemizes the alpha-carbon.
-
Solution: Always use an additive like HOBt (Hydroxybenzotriazole) or HOAt alongside your carbodiimide (DCC/EDC). These suppress racemization.
-
Detection: Run C18 HPLC.[3] The DL-diastereomer usually elutes slightly earlier or later than the LL-isomer.
Q3: Can I convert Z-Ala-Ala-OMe to this compound directly?
Answer: Yes. If you synthesized the ester first, you can convert it to the amide using Methanolic Ammonia (saturated ammonia gas in methanol).
-
Warning: This reaction is slow. Stir at room temperature for 1-2 days. Monitor by TLC.[4] This avoids the coupling of Ala-NH2 entirely.[5]
References
-
BenchChem. (2025).[6] Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to 1,3-Diisopropylurea (DIU) and Dicyclohexylurea (DCU). Retrieved from
-
ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) byproduct formed during esterification reaction? Retrieved from
-
University of Rochester. (n.d.). Purification: How To - Recrystallization Tips and Tricks.[1] Retrieved from
-
Peptide.com. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from
-
Asian Journal of Chemistry. (2013). Preparation and Characterization of a Novel Ala-Gln Dipeptide-Zn2+ Complex. (Relevant for solubility/precipitation behavior of Ala-dipeptides). Retrieved from
Sources
optimizing coupling conditions for hindered amino acids in peptide synthesis
Status: Online | Operator: Senior Application Scientist Dr. K. Ticket: Optimizing Coupling for Hindered Amino Acids
Welcome to the "Difficult Sequence" Desk
If you are reading this, your synthesis likely failed at a specific hydrophobic stretch, or your mass spec shows a deletion sequence where an Aib or N-methylated residue should be.
In my 15 years of troubleshooting SPPS (Solid Phase Peptide Synthesis), I’ve learned that "hindered" is not a single problem—it is a spectrum. A steric clash from an
Below is your diagnostic guide and optimized protocols.
Module 1: Diagnostics – Is it Sterics or Aggregation?
Before you change reagents, you must identify the enemy.
-
Steric Hindrance: Intrinsic to the amino acid (e.g., Aib, N-Me-Val, Trt-protected residues). The amine is physically blocked from attacking the activated ester.
-
Aggregation: Intrinsic to the sequence. Intermolecular hydrogen bonding forms
-sheets, causing the resin to "shrink" and expelling reagents.
Visual Diagnostic Logic:
Figure 1: Decision matrix for diagnosing the root cause of coupling failure. Distinguishing between steric bulk and secondary structure formation is critical for selecting the correct remedy.
Module 2: The Reagent Arsenal
Stop using HBTU for everything. It is obsolete for difficult sequences. For hindered couplings, the choice of activator determines the lifetime of the active ester vs. the rate of racemization.
Table 1: Coupling Reagent Performance Matrix
| Reagent | Class | Reactivity | Racemization Risk | Best Use Case |
| COMU | Uronium | Very High | Low | The Modern Standard. Superior to HATU. Safer (non-explosive). Ideal for microwave SPPS [1]. |
| PyAOP | Phosphonium | High | Low | N-Methyls & Cyclization. Does not react with secondary amines to form guanidines (unlike HATU) [2].[1] |
| HATU | Uronium | High | Moderate | Legacy "power" reagent. Fast, but high risk of epimerization if base is excessive. |
| DIC / Oxyma | Carbodiimide | Moderate | Very Low | Cys/His Coupling. The safest method to prevent loss of chirality [3]. |
Module 3: Advanced Protocols
Protocol A: The "Bulldozer" (For Aib, Aib-Aib, and N-Methyls)
The Challenge: The nucleophile (amine) is shielded. Standard diffusion at room temperature will result in deletion sequences. The Fix: Microwave energy + Phosphonium/Uronium activation.
Step-by-Step Workflow:
-
Resin Selection: Use ChemMatrix or PEG-PS resin. Polystyrene (PS) swells poorly in the high heat required for hindered couplings.
-
Deprotection:
-
20% Piperidine in DMF with 0.1 M Oxyma Pure .
-
Why? Oxyma suppresses aspartimide formation and protects against racemization of the previous residue during the heat cycle.
-
Microwave: 75°C for 3 minutes.
-
-
Coupling Cocktail:
-
AA: 5.0 equiv
-
COMU: 5.0 equiv (or PyAOP for N-methyl-to-N-methyl coupling)
-
DIEA: 10.0 equiv
-
Solvent: NMP (N-methylpyrrolidone). Note: NMP transfers heat better and swells resin better than DMF.
-
-
Reaction Conditions:
-
Microwave:90°C for 10 minutes .
-
Double Couple: If the residue is Aib-Aib, repeat the coupling step with fresh reagents.
-
Critical Alert: Do NOT use HATU/HBTU at >75°C for prolonged periods; they can degrade. COMU and PyAOP are more thermally stable [1].
Protocol B: The "Surgeon" (For Cys and His)
The Challenge: Cysteine and Histidine are prone to racemization (conversion of L to D isomer) during activation, especially with strong bases like DIPEA. The Fix: Base-free coupling or weak bases (Collidine).
Step-by-Step Workflow:
-
Pre-Activation (Base-Free):
-
Dissolve AA (3 equiv) and Oxyma Pure (3 equiv) in DMF.
-
Add DIC (3 equiv).
-
Allow to activate for 2 minutes before adding to the resin.
-
Why? DIC/Oxyma generates the active ester at slightly acidic pH, preventing proton abstraction from the alpha-carbon [3].
-
-
Alternative (If Uronium is required):
-
If you must use HATU/COMU for speed, replace DIPEA with 2,4,6-Collidine (TMP) .
-
Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered, making it poor at abstracting the alpha-proton but sufficient to drive the coupling [4].
-
-
Temperature:
-
Keep Cys/His couplings at Room Temperature or max 50°C. Never 90°C.
-
Module 4: Mechanism of Action (Why this works)
Understanding the "Oxyma Effect" is crucial. Unlike HOBt (which is explosive), Oxyma Pure creates a highly reactive ester that is less prone to oxazolone formation (the pathway to racemization).
Figure 2: The Oxyma Pure buffering effect. By intercepting the O-Acylisourea immediately, Oxyma prevents the formation of the oxazolone intermediate, which is the primary cause of racemization in Cys/His couplings.
FAQ: Troubleshooting Specific Failures
Q: I am synthesizing a sequence with four consecutive Val/Ile residues. The coupling yields drop to 20% by the third residue. Why? A: This is beta-sheet aggregation . The peptide chains are stacking.
-
Immediate Fix: Add LiCl (0.8M) to your coupling solution (DMF). The lithium ions disrupt the hydrogen bonding network.
-
Strategic Fix: Substitute one of the central residues with a Pseudoproline dipeptide (e.g., Fmoc-Val-Thr(PsiMe,Mepro)-OH). This introduces a "kink" in the chain, preventing aggregation.
Q: Can I use PyBOP instead of PyAOP? A: You can, but PyAOP is superior for hindered amines. The 7-azabenzotriazole moiety (the "A" in PyAOP) utilizes a "neighboring group effect" (a pyridine nitrogen) that accelerates the acylation rate by ~7x compared to the benzotriazole in PyBOP [2]. For N-methyls, PyAOP is non-negotiable.
Q: My Aib-Aib coupling worked, but the Fmoc deprotection of the second Aib is incomplete. A: Aib is sterically bulky enough to hinder the removal of the Fmoc group on the next cycle.
-
Fix: Increase deprotection temperature to 90°C and use 20% Piperidine + 5% DBU . DBU is a stronger base and smaller nucleophile, helping to access the hindered Fmoc group.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. [Link]
-
Park, J. H. (2012).[2] Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II.[2] Journal of Peptide Science. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Sources
Technical Support Center: Z-ALA-ALA-NH2 Solubility & Handling
Core Technical Overview
Z-ALA-ALA-NH2 is a protected dipeptide amide commonly used as a substrate for proteolytic enzymes (e.g., elastase) or as a synthetic intermediate. Its solubility profile is dominated by the Carbobenzoxy (Z or Cbz) protecting group.
-
The Problem: The Z-group is a hydrophobic benzyl carbamate. While the alanine residues are relatively neutral, the bulky aromatic ring of the Z-group significantly reduces water solubility, leading to precipitation in aqueous buffers.
-
The Solution: A "Co-Solvent System" approach is required. You must dissolve the solid in a water-miscible organic solvent (DMSO or DMF) first, creating a high-concentration "Master Stock," before diluting into the aqueous reaction buffer.
Troubleshooting Guide (Q&A)
Q1: Why does my this compound precipitate immediately upon adding water?
Diagnosis: The compound is hydrophobic. Adding water directly to the solid creates a suspension, not a solution. The lattice energy of the crystal combined with the hydrophobic effect prevents the water molecules from solvating the peptide chains effectively. Fix: Never add water or buffer directly to the solid powder. Always dissolve in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) first to create a clear stock solution.
Q2: I dissolved it in DMSO, but it "crashed out" (cloudy precipitate) when I added it to my assay buffer. Why?
Diagnosis: This is known as "Solvent Shock." If a high-concentration organic stock is added too quickly to a large volume of aqueous buffer, the local concentration of water spikes around the droplet, causing the peptide to exceed its solubility limit instantly before it can disperse. Fix:
-
Vortex while adding: Have the buffer vortexing gently while you slowly add the DMSO stock.
-
Warm the Buffer: Pre-warm the assay buffer to 25°C or 37°C. Cold buffers decrease solubility.
-
Limit Final Concentration: Ensure the final concentration in the aqueous buffer does not exceed 0.5 - 1.0 mM .
Q3: Can I use Ethanol or Methanol instead of DMSO?
Answer: Yes, but with caution.
-
Pros: Easier to remove by evaporation if needed.
-
Cons: this compound is less soluble in alcohols than in DMSO. Alcohols are also volatile, which can change the concentration of your stock over time. DMSO is the gold standard for stability and solubility.
Master Experimental Protocol
Phase 1: Preparation of Master Stock Solution (20 mM)
-
Goal: Create a stable, high-concentration solution.
-
Solvent: Anhydrous DMSO (≥99.9%).
Step-by-Step:
-
Weigh 5.8 mg of this compound (MW ≈ 293.32 g/mol ).
-
Place in a glass vial (avoid polystyrene which can be attacked by concentrated DMSO).
-
Add 1.0 mL of DMSO.
-
Vortex vigorously for 30–60 seconds until the solution is perfectly clear.
-
Note: If particles remain, sonicate in a water bath for 2 minutes.
-
-
Storage: Aliquot this stock into small volumes (e.g., 50 µL) and store at -20°C . It is stable for 6–12 months.
Phase 2: Preparation of Working Solution (0.5 mM)
-
Goal: Dilute for assay use (e.g., Elastase Activity Assay).
-
Buffer: Tris-HCl (pH 8.0) or PBS.
Step-by-Step:
-
Prepare 975 µL of the assay buffer in a microcentrifuge tube.
-
Pre-warm the buffer to 37°C .
-
While vortexing the buffer on a low setting, slowly pipette 25 µL of the 20 mM Master Stock directly into the liquid.
-
Critical: Do not pipette onto the wall of the tube; inject directly into the center of the vortex.
-
-
Result: A clear 0.5 mM solution containing 2.5% DMSO.
-
Validation: Measure Absorbance at 600nm (OD600). It should be < 0.005 (essentially zero). If > 0.05, micro-precipitation has occurred.
-
Data Summary: Solubility Limits
| Solvent System | Solubility Rating | Max Conc. (Est.)[1][2] | Recommended Use |
| Pure Water / Buffer | 🔴 Insoluble | < 0.1 mM | Never for initial dissolution |
| 100% DMSO | 🟢 Excellent | > 50 mM | Master Stock storage |
| 100% DMF | 🟢 Excellent | > 50 mM | Alternative Stock |
| 100% Ethanol | 🟡 Moderate | ~ 10 mM | Not recommended for long-term |
| 5% DMSO in Water | 🟢 Good | ~ 1.0 mM | Working Assay Solution |
Visualization of Workflows
Figure 1: Dissolution & Dilution Logic Flow
Caption: Figure 1. The critical path for solubilizing this compound. Direct addition of water leads to failure. The "Organic First" strategy ensures stable dispersion.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for resolving precipitation events during assay preparation.
References
-
Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit - Booklet. Retrieved from
- Relevance: Establishes the standard protocol of dissolving Z-peptide substrates in DMF/DMSO before aqueous dilution.
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Elastase (EC 3.4.21.36). Retrieved from
- Relevance: Provides concentration limits (0.2–0.5 mM working solutions) and buffer conditions (Tris-HCl pH 8.0).
-
Bachem. (n.d.). Peptide Solubility Guidelines. Retrieved from
- Relevance: General authoritative guide on dissolving hydrophobic peptides using organic co-solvents.
-
ResearchGate. (2021). Discussion on N-succinyl-Ala-Ala-Ala-p-nitroanilide solubility. Retrieved from
- Relevance: Peer-validated troubleshooting for similar Ala-rich hydrophobic substr
Sources
dealing with incomplete deprotection of the benzyloxycarbonyl group
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its general stability and orthogonal nature to other common protecting groups like Boc and Fmoc.[1] Its most common cleavage method, palladium-catalyzed hydrogenolysis, is favored for yielding clean products and volatile byproducts (toluene and CO2).[2] However, the apparent simplicity of this reaction belies a number of potential pitfalls that can lead to incomplete or stalled deprotection, frustrating chemists and delaying research timelines.
This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered by researchers in the field. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve Cbz deprotection challenges effectively.
Troubleshooting Guide: Incomplete Cbz Deprotection
This section is designed as a logical workflow to diagnose why your Cbz deprotection reaction is underperforming.
Q1: My Cbz deprotection by catalytic hydrogenation is stalled or incomplete. What should I check first?
When a standard catalytic hydrogenation fails, it's crucial to systematically investigate the most common failure points: the catalyst, the hydrogen source, and the substrate/solvent system. An incomplete reaction is most often traced back to catalyst deactivation or poisoning.[3]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Fig 1. Troubleshooting Flowchart for Hydrogenolysis"; fontsize = 10; } }
Fig 1. Troubleshooting Flowchart for Hydrogenolysis
Causality Behind the Steps:
-
Catalyst Activity: Palladium on carbon (Pd/C) is a heterogeneous catalyst, meaning the reaction occurs on the surface of the palladium particles.[4] Over time, this surface can become oxidized or contaminated, rendering it inactive. Using a fresh batch from a reputable supplier is the simplest and most effective first step.[3] For sterically hindered or otherwise challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required to achieve a reasonable reaction rate.[3]
-
Hydrogen Source: The reaction consumes hydrogen gas. An inadequate supply is a common oversight. Ensure the seal on your hydrogen balloon is secure or that the regulator on your gas cylinder is functioning correctly. The system must be properly purged to replace atmospheric oxygen with hydrogen.
-
Catalyst Poisoning: This is a critical and often underestimated issue. Heteroatoms, particularly sulfur and phosphorus, can irreversibly bind to the palladium surface, blocking active sites and "poisoning" the catalyst.[5][6] This is a frequent problem when working with molecules containing thiols, thioethers, or phosphines. Even certain nitrogen-containing heterocycles can coordinate to the palladium and inhibit its activity.[3] If poisoning is suspected, a significantly higher catalyst loading might be necessary to provide enough active sites to overcome the poison. However, switching to a non-palladium-based deprotection method is often a more robust strategy.[7]
-
Reaction Conditions:
-
Solubility: If the Cbz-protected starting material has poor solubility in the chosen solvent, it cannot effectively interact with the solid catalyst.[3] Experiment with different solvents or solvent mixtures (e.g., MeOH, EtOH, THF, EtOAc, or mixtures thereof) to ensure complete dissolution.
-
Product Inhibition: The free amine product can itself be a catalyst inhibitor by coordinating to the palladium surface.[3] Performing the reaction in an acidic co-solvent, like acetic acid (AcOH), protonates the product amine, preventing it from binding to the catalyst and thereby maintaining catalytic turnover.[5][8]
-
Frequently Asked Questions (FAQs)
Q2: What does the mechanism of Cbz deprotection via hydrogenolysis look like?
The reaction is a hydrogenolysis, which means a bond is cleaved by the addition of hydrogen. The key event is the cleavage of the benzylic C-O bond on the palladium surface.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Fig 2. Cbz Deprotection Mechanism on Pd/C"; fontsize = 10; } }
Fig 2. Cbz Deprotection Mechanism on Pd/C
Mechanism Explained:
-
Adsorption: The Cbz-protected amine adsorbs onto the surface of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen (H₂) undergoes oxidative addition to the palladium surface, breaking the H-H bond and forming palladium hydride species.[4]
-
Hydrogenolysis: The key bond cleavage occurs. The benzylic carbon-oxygen bond is broken through the action of the activated hydrogen on the catalyst surface.[9]
-
Product Formation: This cleavage releases toluene and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously loses carbon dioxide (CO₂) to yield the final, deprotected free amine.[1]
Q3: My molecule contains a double bond that I want to preserve. Can I still use catalytic hydrogenation?
This is a classic chemoselectivity challenge. Standard catalytic hydrogenation with Pd/C and H₂ gas will almost certainly reduce both the double bond and cleave the Cbz group. You must use an alternative method.
-
Transfer Hydrogenation: This is often the best choice. Instead of H₂ gas, a hydrogen donor molecule is used.[1] Common donors include ammonium formate, cyclohexene, or formic acid.[10] While still using a palladium catalyst, the conditions are often milder and can sometimes selectively cleave the Cbz group while leaving other reducible functional groups intact.[1]
-
Acidolysis: Strong acidic conditions can cleave the Cbz group without the need for a metal catalyst or hydrogen.[1] A common reagent is HBr in acetic acid.[9] This method is robust but harsh, and will not be suitable if your molecule contains other acid-labile functional groups (like Boc groups or certain ethers).[11]
-
Lewis Acid-Mediated Deprotection: Milder, metal-free options are being developed. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent has been shown to effectively deprotect N-Cbz groups with good tolerance for other functionalities.[12]
Q4: I suspect my catalyst is being poisoned by a sulfur-containing group. What are my options?
Sulfur is a potent poison for palladium catalysts.[5] If your substrate contains a moiety like a thiazole, thiol, or thioether, standard hydrogenolysis is likely to fail.[6]
-
Increase Catalyst Loading: As a first attempt, you can try to overwhelm the poison by using a very high loading of Pd/C (e.g., 50-100 wt%). This is a brute-force approach and can be expensive and inefficient.
-
Use a Poison-Resistant Catalyst: While less common, certain modified catalysts may show some resistance.
-
Switch to a Non-Hydrogenolysis Method: This is the most reliable strategy.
-
Acidolysis (e.g., HBr/AcOH): As mentioned, this avoids palladium altogether and is insensitive to sulfur.[1]
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and a base has been developed for cleaving Cbz groups on sensitive substrates and would be unaffected by sulfur in the substrate itself.[12]
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can cleave Cbz groups but are less common due to specialized handling requirements.[7]
-
Data & Protocols
Table 1: Comparison of Common Cbz Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Citation(s) |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 5-10% Pd/C, MeOH or EtOH, RT | Clean byproducts (toluene, CO₂), generally mild, high yielding. | Sensitive to catalyst poisons (S, P); reduces other functional groups (alkenes, alkynes, nitro groups); requires H₂ gas handling. | [9],[2] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene; Pd/C; MeOH or EtOH; RT to reflux | Avoids H₂ gas cylinders, can be more chemoselective, often faster. | Can still be susceptible to catalyst poisoning; requires removal of spent hydrogen donor. | [1],[10] |
| Acidolysis | HBr (33% in AcOH), or conc. HCl; RT to 50°C | Metal-free, insensitive to catalyst poisons, scalable. | Harsh conditions, not compatible with other acid-labile groups (e.g., Boc), corrosive reagents. | [1],[13] |
| Lewis Acid Cleavage | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), RT | Metal-free, good functional group tolerance, mild conditions. | Requires stoichiometric Lewis acid, specialized solvent may be needed. | [12] |
Experimental Protocol: Standard Catalytic Hydrogenolysis
Self-Validation: This protocol includes a critical monitoring step to ensure the reaction's progress can be tracked, validating its success or failure in real-time.
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (10-20 wt% of the substrate)
-
Methanol (or Ethanol), analytical grade
-
Hydrogen gas supply (balloon or cylinder)
-
Celite® for filtration
-
Round-bottom flask, stir bar, and filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Cbz-protected amine in a suitable volume of methanol (e.g., 0.05-0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care.
-
Hydrogen Purge: Seal the flask and carefully purge the system by evacuating and refilling with hydrogen gas three times. For atmospheric pressure reactions, a hydrogen-filled balloon fitted with a needle is sufficient.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
TLC Analysis: Co-spot the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress. For amines, the product spot can often be visualized by staining with a ninhydrin solution.
-
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol) to recover all the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- Benchchem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Benchchem. (n.d.). How to improve the efficiency of Cbz group removal.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Cortes-Clerget, M. (2017). Response to "How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?". ResearchGate.
- Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate.
- Various Authors. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications.
- Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2025). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate.
- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters.
- Benchchem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection.
- Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends).
- ECHEMI. (n.d.). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thalesnano.com [thalesnano.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. tdcommons.org [tdcommons.org]
Technical Guide: Minimizing Aspartimide Formation in Peptides (Asp & Z-Ala-Ala Contexts)
Executive Summary & Problem Definition
Aspartimide formation is a notorious side reaction in peptide synthesis, particularly prevalent in sequences containing Asp-Gly , Asp-Ala , or Asp-Ser motifs. While the Z-Ala-Ala (Benzyloxycarbonyl-Ala-Ala) moiety acts as a hydrophobic N-terminal cap, its presence—or the conformational constraints of the Ala-Ala sequence—can exacerbate the steric environment that favors the cyclization of the adjacent Aspartic acid residue.
This guide addresses the "Why" and "How" of preventing this reaction during Fmoc Solid Phase Peptide Synthesis (SPPS).
The Mechanism
Aspartimide formation occurs when the nitrogen atom of the backbone amide bond (residue
This ring is unstable and reactive. It can:
-
Hydrolyze: Opening the ring to form a mixture of
-Asp (native) and -Asp (Isoaspartate). -
Aminolyze: Reacting with the deprotection base (piperidine) to form stable piperidide adducts.
Visualizing the Pathway
The following diagram illustrates the critical failure points where the native peptide converts into impurities.
Figure 1: The Aspartimide cascade. The critical control point is preventing the transition from 'Native' to 'Succinimide'.
Troubleshooting Guide (Q&A)
Q1: My mass spectrum shows a peak at [M-18]. Is this aspartimide?
A: Yes. A loss of 18 Da typically indicates the loss of water (
Q2: I see a peak at [M+67]. What is this? A: This is the piperidide adduct .[3] The aspartimide ring is highly electrophilic. If it forms during the Fmoc removal step, the piperidine in the solution can attack the ring, opening it and covalently attaching itself to your peptide.[3] This is an irreversible termination event.
Q3: Can I separate the
Experimental Protocols for Mitigation
To minimize aspartimide formation in high-risk sequences (like those containing Z-Ala-Ala-Asp), you must disrupt the reaction mechanism. We recommend a tiered approach.
Tier 1: The Chemical Buffer (First Line of Defense)
Use this for mild cases or standard Asp-Gly sequences.
The addition of an acidic modifier to the deprotection cocktail protonates the amide backbone nitrogen, reducing its nucleophilicity without preventing Fmoc removal.
Protocol:
-
Modified Reagent: Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure to the 20% Piperidine/DMF solution.
-
Note: HOBt is often sold as a hydrate (wetted).[4] Ensure solubility. Oxyma is a safer, non-explosive alternative with similar efficacy.
-
-
Procedure: Perform Fmoc removal as standard. The slight acidity suppresses the formation of the amide anion (the "Deprotonated" node in Figure 1).
Tier 2: Steric Shielding (High Risk Sequences)
Use this for Asp-Gly, Asp-Ala, or if Tier 1 fails.
Standard Asp(OtBu) protection is often insufficient because the t-Butyl group is not bulky enough to physically block the attack. Switch to bulky alkyl esters.[1][2]
Recommended Building Blocks:
-
Asp(OMpe): 3-methylpent-3-yl ester.[2] Significantly bulkier than OtBu.[1][2][5]
-
Asp(OBno): 5-n-butyl-5-nonyl ester.[1][2] Currently considered the "gold standard" for extreme steric shielding.
Protocol:
-
Substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH in your synthesis.
-
Use standard coupling conditions (DIC/Oxyma or HBTU/DIEA).
-
Note: These groups are removed by TFA during final cleavage, just like OtBu, but they provide massive steric hindrance during the chain assembly.
Tier 3: Backbone Protection (The "Nuclear" Option)
Use this for Z-Ala-Ala-Asp-Gly sequences where conformation forces cyclization.
If the backbone nitrogen of the next residue (e.g., Gly) is chemically blocked, it cannot attack the Asp side chain.
Protocol:
-
Identify the residue C-terminal to Asp (e.g., in Asp-Gly, it is Gly).[2]
-
Use an Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protected version of that residue (e.g., Fmoc-Gly(Hmb)-OH).
-
Coupling: Coupling to an Hmb-protected residue is sterically difficult. You must use high-efficiency activation (e.g., HATU) and extended times.
-
Cleavage: The Hmb group is removed during the final TFA cleavage.
Comparative Efficacy Data
The following table summarizes the reduction in aspartimide formation based on the strategy employed for a model Val-Lys-Asp-Gly-Tyr-Ile peptide (a classic "worst-case" scenario).
| Strategy | Protecting Group | Deprotection Base | % Aspartimide By-products |
| Control | Asp(OtBu) | 20% Piperidine | > 35% |
| Tier 1 | Asp(OtBu) | 20% Pip + 0.1M HOBt | ~ 5 - 10% |
| Tier 2 | Asp(OMpe) | 20% Piperidine | < 2% |
| Tier 2+ | Asp(OBno) | 20% Piperidine | < 0.5% |
| Tier 3 | Asp(OtBu) + Gly(Hmb) | 20% Piperidine | Not Detectable |
Data synthesized from Behrendt et al. and Mergler et al. (See References).
References
-
Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.
-
Mergler, M., & Dick, F. (2005).[1][2] The Aspartimide Problem in Fmoc-based SPPS. Part I: Sequence Dependency. Journal of Peptide Science.
-
CEM Corporation. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate Technical Support.
-
Sigma-Aldrich (Merck). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Technical Bulletin.
-
Neumann, K. et al. (2025).[2] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.[2]
Sources
Technical Support Center: Scaling Up the Synthesis of Z-Ala-Ala-NH2 for Preclinical Studies
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of Z-Ala-Ala-NH2. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to the production of multi-gram or kilogram quantities required for preclinical trials. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a successful, scalable, and robust synthetic process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning a successful scale-up campaign.
Q1: What is the most common and scalable synthetic route for this compound?
The most direct and widely adopted method is the solution-phase coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) with L-alaninamide (H-Ala-NH2). The reaction involves the activation of the carboxylic acid of Z-Ala-OH, followed by nucleophilic attack from the free amine of H-Ala-NH2 to form the peptide bond. This approach avoids the complexities of solid-phase synthesis and is generally more cost-effective for a simple dipeptide at a larger scale.[1][2]
Q2: Why is the Z-group (benzyloxycarbonyl) a suitable N-terminal protecting group for this synthesis?
The Z-group is an excellent choice for several reasons, particularly in a scale-up context:
-
Stability: It is stable to the basic or neutral conditions of the coupling reaction, preventing self-coupling or other side reactions.[3]
-
Crystallinity: Z-protected amino acids and peptides are often crystalline, which can simplify purification of the final product and intermediates.[3]
-
Racemization Resistance: The urethane-type protection offered by the Z-group helps to reduce the risk of racemization at the activated carboxyl center, a critical factor for ensuring stereochemical purity.[3][4]
-
Orthogonality: While not required for this specific synthesis, it is a well-understood protecting group with established deprotection methods (e.g., catalytic hydrogenation) that are orthogonal to many other protecting groups used in more complex syntheses.
Q3: What are the most critical parameters to control when scaling up the synthesis?
Scaling up is not merely about using larger flasks and more reagents. The following parameters are critical:
-
Temperature Control: Amide bond formation is exothermic. What is a negligible temperature rise in a 100 mL flask can become a dangerous exotherm in a 20 L reactor. Proper reactor jacketing, overhead stirring, and controlled reagent addition rates are essential.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation. The choice of stirrer (e.g., mechanical overhead stirrer vs. magnetic stir bar) and vessel geometry is crucial.
-
Reagent Stoichiometry and Addition: Precise control over the molar equivalents of the coupling reagents and the rate of addition is vital to maximize yield and minimize side products.
-
Solvent Selection and Purity: Solvents must be able to dissolve all reactants and byproducts to a reasonable extent. Water content is a critical parameter, as it can hydrolyze activated intermediates. Using anhydrous solvents is highly recommended.
Q4: Which analytical methods are essential for in-process control and final product release?
A robust analytical package is non-negotiable for preclinical material.
-
HPLC (High-Performance Liquid Chromatography): The workhorse for assessing purity, identifying impurities, and quantifying yield. A validated reverse-phase HPLC method is required.
-
Mass Spectrometry (MS): To confirm the identity (molecular weight) of the desired product and to help identify unknown impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of residual solvents or process-related impurities.
-
Chiral Purity Analysis: To confirm that no racemization has occurred during the synthesis. This can often be done using a chiral HPLC column or by derivatization with a chiral reagent.[5]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., amide bonds, carbamate).[6]
Process Workflow & Key Stages
The overall process can be visualized as a sequence of distinct unit operations, each with its own set of challenges and control parameters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomatik.com [biomatik.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: HPLC Purity Assessment of Z-ALA-ALA-NH2
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) is a critical substrate used primarily to assay the activity of elastase enzymes (e.g., Pseudomonas aeruginosa elastase, human neutrophil elastase). Its utility relies heavily on its stereochemical purity; the presence of the diastereomer (Z-L-Ala-D-Ala-NH2) or hydrolysis byproducts (Z-Ala-Ala-OH) can significantly skew kinetic data (
This guide compares two analytical approaches for purity assessment:
-
The Legacy Protocol: A traditional method using fully porous C18 silica with isocratic elution.
-
The Advanced Protocol (Recommended): A high-throughput method utilizing Core-Shell Phenyl-Hexyl technology with an optimized gradient.
Key Finding: While the Legacy Protocol is sufficient for crude estimation, the Advanced Protocol provides superior resolution (
Comparative Analysis: Legacy vs. Advanced Method
The primary challenge in analyzing this compound is separating the L,L-isomer from the L,D-isomer while maintaining sharp peak shapes for this hydrophobic, aromatic-capped peptide.
Performance Metrics
| Metric | Legacy Protocol (Fully Porous C18) | Advanced Protocol (Core-Shell Phenyl-Hexyl) | Improvement |
| Column Technology | 5 µm Fully Porous Silica (C18) | 2.7 µm Core-Shell (Phenyl-Hexyl) | Higher efficiency at lower backpressure |
| Selectivity Mechanism | Hydrophobic Interaction only | Hydrophobic + | Enhanced selectivity for Z-group |
| Diastereomer Resolution ( | 1.2 - 1.5 (Baseline overlap) | 2.8 - 3.2 (Baseline separation) | > 100% Increase |
| Tailing Factor ( | 1.4 - 1.8 | 1.05 - 1.15 | Significant Peak Sharpening |
| Run Time | 35 minutes | 12 minutes | 66% Time Savings |
| LOD (Impurity) | 0.1% | 0.02% | 5x Sensitivity Gain |
Mechanism of Action[1]
-
Legacy (C18): Relies solely on alkyl chain interactions. The Z-group (benzyloxycarbonyl) is bulky and aromatic; on standard C18, it often exhibits "smearing" or broad peaks due to slow mass transfer in fully porous particles.
-
Advanced (Phenyl-Hexyl): The Phenyl-Hexyl phase engages in
stacking interactions with the Z-group and the peptide backbone. This orthogonal selectivity mechanism, combined with the short diffusion path of core-shell particles, sharply resolves the stereoisomers.
Detailed Experimental Protocols
Method A: Legacy Protocol (Reference Only)
Use this only if Core-Shell columns are unavailable.
-
Column: Standard C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 214 nm.[1]
Method B: Advanced Protocol (Recommended)
This protocol is self-validating; the resolution between the main peak and the diastereomer serves as the system suitability test.
Reagents & Preparation
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1). Note: Phosphoric acid suppresses silanol activity better than TFA for this substrate, improving peak shape.
-
Solvent B: Acetonitrile (HPLC Grade).[2]
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Sample Concentration: 0.5 mg/mL (Avoid overloading to prevent peak broadening).
Instrument Setup
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (e.g., Kinetex, Cortecs, or similar).
-
Temperature: 35°C (Critical for mass transfer kinetics).
-
Flow Rate: 1.2 mL/min.
-
Detection:
-
Channel A: 214 nm (Peptide bond - high sensitivity).
-
Channel B: 257 nm (Z-group specific - purity confirmation).
-
Gradient Table
| Time (min) | % Solvent B | Event |
| 0.0 | 25 | Equilibration |
| 1.0 | 25 | Injection / Hold |
| 8.0 | 55 | Linear Gradient (Elution of this compound ~5-6 min) |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 25 | Re-equilibration |
| 12.0 | 25 | End |
Visualizations
Analytical Workflow
This diagram outlines the complete lifecycle of the analysis, from sample prep to data reporting.
Figure 1: End-to-end analytical workflow for this compound purity assessment.
Troubleshooting Logic (Decision Tree)
Use this logic flow to resolve common issues during method transfer.
Figure 2: Decision tree for troubleshooting resolution and peak shape issues.
References
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
Sources
A Researcher's Guide: Comparing Z-Ala-Ala-NH2 and Boc-Ala-Ala-NH2 in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of N-terminal protecting group is a critical decision that dictates synthetic strategy, reaction conditions, and ultimately, the purity and yield of the final product. Among the arsenal of protecting groups available to chemists, the Carboxybenzyl (Z or Cbz) and tert-Butoxycarbonyl (Boc) groups are foundational, each offering a distinct set of advantages and disadvantages. This guide provides an in-depth, data-driven comparison of two common dipeptide building blocks, Z-Ala-Ala-NH2 and Boc-Ala-Ala-NH2, to empower researchers, scientists, and drug development professionals in making informed strategic choices for their synthetic campaigns.
Section 1: The Protecting Groups: A Tale of Two Chemistries
At their core, this compound and Boc-Ala-Ala-NH2 differ only in the nature of the N-terminal protecting group. This single structural variance, however, leads to profoundly different chemical behaviors, primarily concerning the conditions required for their removal (deprotection).
-
The Z (Carboxybenzyl) Group: Introduced to peptide synthesis by Bergmann and Zervas in 1932, the Z group is a classic urethane-type protection.[1] Its defining feature is its stability to acidic and basic conditions, while being susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[2][3] This process is exceptionally mild and clean, typically yielding only the deprotected amine, toluene, and carbon dioxide.
-
The Boc (tert-Butoxycarbonyl) Group: A cornerstone of Merrifield's revolutionary solid-phase peptide synthesis (SPPS), the Boc group is prized for its lability under acidic conditions .[] It is readily removed by moderately strong acids like trifluoroacetic acid (TFA), which cleave the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid that spontaneously decarboxylates.[5]
This fundamental difference in deprotection chemistry is the primary determinant in selecting one over the other and forms the basis of "orthogonal" protection strategies, where one group can be removed without affecting the other, allowing for complex molecular architectures.[6][7]
Section 2: Performance in Peptide Synthesis: A Data-Driven Comparison
To objectively compare this compound and Boc-Ala-Ala-NH2, we will examine key performance indicators through the lens of a hypothetical synthesis of the tripeptide Ala-Ala-Ala-NH2 on a solid support.
Table 1: Comparative Performance Metrics
| Parameter | This compound | Boc-Ala-Ala-NH2 | Rationale & Causality |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd-C) | Acidolysis (e.g., 25-50% TFA in DCM) | Z-group cleavage relies on catalytic reduction of the benzyl C-O bond.[8] Boc-group cleavage is an acid-catalyzed elimination reaction forming a stable carbocation.[5] |
| Compatibility | Incompatible with sulfur-containing residues (Cys, Met) and some alkynes/alkenes due to catalyst poisoning/reduction. | Incompatible with other acid-labile protecting groups (e.g., Trityl (Trt), t-Butyl (tBu) esters/ethers).[] | The palladium catalyst used for Z-deprotection is easily poisoned. Strong acids used for Boc-deprotection will cleave other groups with similar acid sensitivity. |
| Orthogonality | Orthogonal to Boc and Fmoc groups. | Orthogonal to Z and Fmoc groups. | The distinct deprotection mechanisms (hydrogenolysis vs. acidolysis vs. base-lability for Fmoc) allow for selective removal.[9] |
| Side Reaction Profile | Low risk of racemization.[2] Minimal side reactions under ideal conditions. Incomplete removal can be an issue. | Risk of t-butylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation byproduct.[1] | Urethane-type protecting groups like Z and Boc are known to suppress racemization during activation.[10] The electrophilic tert-butyl cation generated during Boc deprotection requires scavengers to prevent alkylation of nucleophilic side chains.[7] |
| Solubility (Typical SPPS Solvents) | Generally good solubility in DMF, NMP. | Excellent solubility in DMF, NMP, DCM. | The bulky and non-polar Boc group often enhances solubility in common organic solvents compared to the more planar Z group. |
| Crude Purity (Model Synthesis) | High | High (with scavengers) | Both methods, when optimized, produce high-purity peptides. The necessity of scavengers in Boc chemistry is critical to achieving this. |
Section 3: Experimental Protocols & Workflows
The following protocols provide a step-by-step guide for the critical stages of a synthesis cycle using either this compound or Boc-Ala-Ala-NH2.
Protocol 1: Standard Peptide Coupling (Applicable to Both)
This protocol describes the coupling of an N-protected amino acid or peptide fragment onto a resin-bound amine using HBTU, a common and efficient activating agent.[11][12]
-
Resin Preparation: Swell the amine-functionalized resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve the incoming protected dipeptide (this compound or Boc-Ala-Ala-NH2, 3 equivalents), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 6 eq.) to the pre-activation mixture and vortex for 2 minutes. The solution will typically change color.
-
Coupling: Add the activated mixture to the swollen resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the complete consumption of the free amine.
Caption: General workflow for peptide coupling on solid support.
Protocol 2: Z-Group Deprotection (Hydrogenolysis)
-
Resin Preparation: Transfer the Z-protected peptide-resin to a suitable hydrogenation vessel. Swell the resin in a solvent like DMF or Methanol.
-
Catalyst Addition: Add Palladium on Carbon (Pd/C, 10% w/w catalyst to resin) as a slurry in the same solvent.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically 1-4 atm) and agitate the mixture vigorously for 2-24 hours.
-
Filtration: Once the reaction is complete (monitored by TLC or LC-MS of a cleaved sample), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry in the air.
-
Washing: Wash the resin thoroughly with the reaction solvent to recover all the deprotected product.
Protocol 3: Boc-Group Deprotection (Acidolysis)
-
Resin Preparation: Wash the Boc-protected peptide-resin with DCM to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a deprotection solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[6] If the sequence contains sensitive residues like Trp or Met, add scavengers such as 2% triisopropylsilane (TIS) and 5% water.[13]
-
Cleavage: Add the TFA cocktail to the resin and agitate for 20-30 minutes at room temperature. The reaction produces CO₂ gas, so the system should not be sealed.[14]
-
Washing: Drain the acidic solution and wash the resin thoroughly with DCM (3x) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF (2x, 5 min each), followed by washing with DMF (3x) to prepare for the next coupling step.
Caption: Comparative workflows for Z-group and Boc-group deprotection.
Section 4: Decision Framework: Choosing the Right Tool for the Job
The choice between this compound and Boc-Ala-Ala-NH2 is not about which is "better," but which is more appropriate for a given synthetic challenge. The following decision tree can guide your selection process.
Caption: Decision tree for selecting between Z- and Boc-protected dipeptides.
Key Decision Factors Summarized:
-
Choose Boc-Ala-Ala-NH2 if:
-
Your peptide sequence contains amino acids like Cysteine or Methionine that are sensitive to catalytic hydrogenation.
-
You are following a standard Boc-SPPS strategy where acid-lability is the basis for N-terminal deprotection.
-
Your synthesis requires aggressive deprotection conditions to disrupt peptide aggregation.[]
-
-
Choose this compound if:
-
Your synthesis strategy requires the use of other acid-sensitive protecting groups on side chains (e.g., Boc, tBu, Trt), and you need an orthogonal N-terminal group.[]
-
You desire exceptionally mild and clean deprotection conditions to preserve sensitive functionalities elsewhere in the molecule.
-
You are performing solution-phase synthesis where hydrogenolysis is often more convenient than repeated acid/base cycles.
-
Conclusion
Both this compound and Boc-Ala-Ala-NH2 are robust and valuable building blocks in the peptide chemist's toolkit. The Z-group offers classic, mild deprotection via hydrogenolysis, providing excellent orthogonality with acid-labile groups. The Boc-group, a pillar of modern SPPS, utilizes acidolysis for rapid and efficient deprotection, though it requires careful management of potential side reactions through the use of scavengers. By understanding the fundamental chemistry, performance characteristics, and practical workflows associated with each, researchers can strategically select the optimal reagent, paving the way for a successful and efficient peptide synthesis campaign.
References
- Vertex AI Search. (2024). Comparison of Peptide Synthesis Methods and Techniques.
- Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. (2024). Overview of Solid Phase Peptide Synthesis (SPPS).
- BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Vertex AI Search. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- ResearchGate. (2025). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). a Removal of carbobenzoxy (Z) by catalytic hydrogenolysis. b Removal of....
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- National Institutes of Health. (n.d.). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange.
- ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- CDN. (n.d.). Cleavage Cocktail Selection.
- ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- RSC Publishing. (n.d.). Racemisation of Activated, Urethane-protected Amino-acids by p-Dimethyl- aminopyridine. Significance in Solid -phase Peptide Synthesis.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis.
- Books. (2013). CHAPTER 2: End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- ACS Publications. (2026). Total Synthesis of Chrysosporazines B and C.
- Suzhou Highfine Biotech. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids.
- MDPI. (n.d.). Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties.
- PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- RSC Publishing. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. jk-sci.com [jk-sci.com]
Technical Comparison: Validating Z-Ala-Ala-NH2 as a "Label-Free" Protease Substrate
Executive Summary
In the landscape of protease activity profiling—specifically for Elastase-like serine proteases and Cathepsins —researchers often rely on high-throughput fluorogenic substrates (e.g., Z-Ala-Ala-AMC).[1] However, these bulky reporter groups can introduce significant steric artifacts, distorting kinetic parameters (
Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) serves as a critical orthogonal validation tool . Unlike its fluorogenic counterparts, it represents a "native-mimetic" substrate.[1] While it lacks the convenience of direct fluorescence, it provides a ground-truth measurement of enzymatic turnover, free from the steric hindrance or hydrophobic bias introduced by coumarin (AMC) or nitroaniline (pNA) groups.
This guide outlines the validation of this compound activity in a cell-based system, comparing it directly with standard fluorogenic alternatives to highlight its utility in verifying "true" enzyme kinetics.
Mechanistic Comparison: The "Reporter Bias" Problem
To understand why this compound is necessary for rigorous validation, we must analyze the structural interaction at the enzyme's active site.
The Alternatives
-
This compound (The Validator): A minimal dipeptide amide. The leaving group is Ammonia (
). It fits deeply into the S1/S1' pockets of proteases like Neutrophil Elastase or Cathepsin B without steric clashes. -
Z-Ala-Ala-AMC (The Standard): Contains a bulky 7-amino-4-methylcoumarin group. While sensitive, the AMC group can bind non-specifically to hydrophobic pockets or sterically clash with the prime-side (S') residues of the enzyme, artificially altering the
. -
Z-Ala-Ala-pNA (The Chromogenic): Uses p-nitroaniline.[2] Lower sensitivity than AMC and suffers from similar steric issues, though less pronounced than AMC.
Comparative Performance Matrix
| Feature | This compound (Validator) | Z-Ala-Ala-AMC (Alternative A) | Z-Ala-Ala-pNA (Alternative B)[1] |
| Primary Utility | Kinetic Validation / Mechanism of Action | High-Throughput Screening (HTS) | Routine Activity Checks |
| Detection Method | LC-MS/HPLC or Colorimetric ( | Fluorescence (Ex 380 / Em 460) | Absorbance (405 nm) |
| Steric Artifacts | Negligible (Native-like) | High (Bulky Fluorophore) | Moderate |
| Sensitivity | Moderate (Dependent on MS) | High | Low |
| Cell Permeability | High (PEPT1/PEPT2 Transport) | Moderate (Hydrophobic) | Moderate |
| Throughput | Low (Serial Injection) | High (96/384-well plate) | High (96-well plate) |
Visualizing the Mechanism
The following diagram illustrates the kinetic divergence between the label-free this compound and the fluorogenic Z-Ala-Ala-AMC within the protease active site.[1]
Caption: Comparative kinetic pathways. This compound maintains native enzyme conformation, while AMC substrates may induce steric strain, altering kinetic constants.[1]
Protocol: Orthogonal Validation in Cell Lysates
This protocol describes the validation of this compound cleavage in Neutrophil lysates (rich in Elastase) using LC-MS detection, compared against the AMC readout.[1]
Materials
-
Cells: HL-60 differentiated into neutrophils (using 1.3% DMSO for 5 days).
-
Substrate A: this compound (10 mM stock in DMSO).
-
Substrate B: Z-Ala-Ala-AMC (10 mM stock in DMSO).
-
Inhibitor Control: Elastatinal (Specific Elastase Inhibitor) or PMSF.
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100, pH 7.5.[1]
Step-by-Step Methodology
Phase 1: Cell Preparation & Lysis
-
Harvest
differentiated HL-60 cells. -
Wash 2x with PBS to remove extracellular proteases.[1]
-
Lyse cells in 500 µL Lysis Buffer on ice for 30 mins.
-
Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant (Cytosolic/Granule fraction).
Phase 2: The Reaction (Parallel Design)
Set up two parallel streams (A and B) in 1.5 mL microfuge tubes.
| Component | Stream A (Label-Free) | Stream B (Fluorogenic) | Negative Control |
| Lysate | 50 µL | 50 µL | 50 µL |
| Buffer | 440 µL | 440 µL | 440 µL |
| Inhibitor | - | - | 10 µL Elastatinal |
| Substrate | 10 µL this compound (200 µM final) | 10 µL Z-Ala-Ala-AMC (200 µM final) | 10 µL Substrate A/B |
Incubate all samples at 37°C for 30, 60, and 120 minutes.
Phase 3: Detection & Analysis
Stream A: LC-MS Analysis (this compound)
-
Quench: Add 500 µL Acetonitrile + 0.1% Formic Acid to stop reaction.
-
Centrifuge: 15,000 x g for 10 mins to pellet proteins.
-
LC-MS Method: Inject 10 µL onto C18 column.
-
Monitor: Loss of Parent Ion [M+H]+ (this compound) and appearance of Product Ion (Z-Ala-Ala-OH or Z-Ala-OH depending on cleavage site).
-
Note: Elastase typically cleaves the amide bond, releasing
. Quantify the remaining substrate area under the curve (AUC).
-
Stream B: Fluorescence Reader (Z-Ala-Ala-AMC)
-
Read: Transfer 100 µL to a black 96-well plate.
-
Detect: Measure Fluorescence (Ex 380 nm / Em 460 nm).
-
Quantify: Convert RFU to concentration using an AMC standard curve.
Data Interpretation & Troubleshooting
When comparing data from Stream A and Stream B, you may observe kinetic discrepancies. This is the core of the validation process.
Calculating the "Steric Factor"
If the
-
Ratio
1: The AMC substrate is a valid proxy. -
Ratio
1: The AMC group hinders binding (False Negative potential). -
Ratio
1: The AMC group acts as an "anchor," artificially increasing affinity (False Positive potential).
Experimental Workflow Diagram
Caption: Orthogonal workflow. The "Validation Arm" uses LC-MS to verify the "Screening Arm" results.
References
-
Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357.[1] Link[1]
-
Brandsch, M., et al. (2008). Transport of peptidomimetic drugs by the intestinal peptide transporter PEPT1. Journal of Pharmacy and Pharmacology, 60(5), 543-585.[1] Link
-
Korkmaz, B., et al. (2008). Neutrophil elastase, proteinase 3 and cathepsin G: Physicochemical properties, activity and physiopathological functions. Biochimie, 90(2), 227-242.[1] Link[1]
-
Enamine. (n.d.).[1] Aqueous Solubility Assay and Kinetic Study Protocols. Enamine.net.[1] Link
Sources
Technical Guide: Assessing the Enzymatic Stability of Z-ALA-ALA-NH2
Executive Summary
Z-ALA-ALA-NH2 (Carbobenzoxy-L-Alanyl-L-Alanine Amide) serves as a minimal, blocked dipeptide substrate primarily utilized to probe the active site specificity of serine proteases, particularly Elastase (EC 3.4.21.36). Unlike high-throughput chromogenic substrates (e.g., Suc-Ala-Ala-Ala-pNA), this compound mimics the hydrophobic interior of protein chains without bulky reporter groups, making it an essential tool for mechanistic kinetic studies and crystallographic mapping.
This guide details the protocols for assessing its enzymatic stability —defined here as both its susceptibility to specific cleavage by the target enzyme (turnover rate) and its resistance to non-specific degradation in biological matrices (metabolic stability).
Part 1: Comparative Analysis of Elastase Substrates
Before designing a stability assay, it is critical to understand how this compound performs relative to industry alternatives.
Substrate Performance Matrix
| Feature | This compound (Focus) | Suc-Ala-Ala-Ala-pNA | MeOSuc-AAPV-AMC |
| Detection Mode | UV Absorbance (210–220 nm) or HPLC | Colorimetric (405 nm) | Fluorometric (Ex 380 / Em 460) |
| Sensitivity | Moderate (Requires separation) | High (Direct readout) | Very High |
| Structural Fidelity | High (Mimics native peptide bond) | Low (Modified with p-Nitroaniline) | Low (Modified with Coumarin) |
| Primary Use | Mechanistic kinetics, Crystallography | High-Throughput Screening (HTS) | Low-concentration enzyme assays |
| Stability (Shelf) | High (Solid), Mod. (Solution) | Moderate (Hydrolysis prone) | Moderate (Light sensitive) |
| Km (Typical) | ~1–5 mM | ~0.5–2 mM | < 0.1 mM |
Why Choose this compound?
While chromogenic substrates are faster for activity checks, This compound is superior for stability profiling because it lacks the artificial electronic effects of the p-nitroanilide group. This makes it a "true" peptide mimic, providing data that correlates better with how the enzyme treats natural protein targets like elastin.
Part 2: Mechanistic Grounding (Schechter & Berger Nomenclature)
To accurately assess stability, one must understand the cleavage site. Elastase prefers aliphatic side chains (Alanine, Valine) in the P1 position.
Diagram 1: Protease-Substrate Interaction
This diagram illustrates the binding mode of this compound within the elastase active site, utilizing the standard Schechter & Berger nomenclature [1].
Caption: Schematic of this compound binding to Elastase. The scissile bond is located between the P1 Alanine and the C-terminal Amide.
Part 3: Experimental Protocols
Protocol A: Enzymatic Stability (Target Turnover Kinetics)
Objective: Determine the kinetic stability (
1. Reagents & Preparation
-
Buffer: 100 mM Tris-HCl, pH 8.0 (optimal for serine proteases).
-
Enzyme Stock: PPE (Sigma-Aldrich or equivalent), 1 unit/mL in cold buffer.
-
Substrate Stock: 50 mM this compound in TFE (Trifluoroethanol) or Methanol. Note: Avoid DMSO if possible as it can inhibit some elastase isoforms.
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.
2. Incubation Workflow
-
Prepare 500 µL reaction mixtures containing substrate concentrations ranging from 0.1 mM to 5.0 mM.
-
Initiate reaction by adding 10 nM (final conc) Elastase.
-
Incubate at 37°C.
-
Sampling: Remove 50 µL aliquots at t = 0, 5, 10, 20, and 40 minutes.
-
Quenching: Immediately mix aliquot with 50 µL Quenching Solution to denature the enzyme.
3. Analytical Method (RP-HPLC)[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 Å).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 215 nm (amide bond) and 254 nm (Z-group aromatic ring).
-
Quantification: Measure the decrease in the parent peak (this compound) and appearance of the product (Z-ALA-ALA-OH or Z-ALA + ALA-NH2 depending on cleavage).
Protocol B: Metabolic Stability (Plasma Stability)
Objective: Assess stability against non-specific proteases in plasma (drug development context).
Diagram 2: Metabolic Stability Workflow
This workflow ensures data integrity by incorporating internal standards and zero-time point controls.
Caption: Step-by-step workflow for assessing metabolic stability in biological matrices.
Detailed Methodology
-
Matrix: Thaw pooled plasma (Human/Rat) to 37°C.
-
Spiking: Add this compound to a final concentration of 10 µM (avoid saturating enzymes).
-
Internal Standard (IS): Use a structurally similar peptide (e.g., Z-Gly-Gly-NH2) or a stable isotope-labeled analog in the quenching solvent.
-
Extraction:
-
Add 3 volumes of ice-cold Acetonitrile (containing IS) to 1 volume of plasma sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Calculation: Plot ln(% Remaining) vs. Time. The slope (
) determines the half-life: .
Part 4: Troubleshooting & Validation (Self-Validating Systems)
To ensure Trustworthiness , every assay must include these controls:
-
No-Enzyme Control: Incubate substrate in buffer/plasma without enzyme.
-
Pass Criteria: < 2% degradation over 4 hours.
-
Failure: Indicates chemical instability (spontaneous hydrolysis) or contamination.
-
-
Positive Control: Run a known unstable substrate (e.g., standard ester) or a reference drug (e.g., Procaine for plasma esterases).
-
Mass Balance: In HPLC, the sum of the area of the Substrate peak + Product peaks should remain constant (molar equivalent) throughout the time course. If signal is lost, the compound may be precipitating or binding to the vessel walls.
References
-
Schechter, I., & Berger, A. (1967).[5][6] On the size of the active site in proteases.[6] I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157–162. Link
-
Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350–357. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] Link
-
Stein, R. L., & Strimpler, A. M. (1987). Kinetics of the hydrolysis of N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester by porcine pancreatic elastase. Biochemistry, 26(9), 2611–2615. Link
Sources
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Z-ALA-ALA-NH2 by Chiral Chromatography
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of peptide-based compounds is not merely a regulatory hurdle; it is a fundamental prerequisite for guaranteeing safety, efficacy, and reproducibility. The dipeptide derivative, N-benzyloxycarbonyl-L-alanyl-L-alaninamide (Z-ALA-ALA-NH2), and its stereoisomers serve as a pertinent example of this analytical challenge. This guide provides an in-depth comparison of chiral chromatography strategies for the characterization of this compound, grounded in established scientific principles and field-proven methodologies. We will explore the nuances of method development, compare viable analytical technologies, and provide the experimental framework necessary to achieve robust and reliable stereoisomeric separation.
The Analytical Imperative: Stereoisomers of this compound
This compound is constructed from two alanine chiral centers. Consequently, it can exist as four distinct stereoisomers: L-L, D-D, L-D, and D-L. The L-L and D-D forms are enantiomers, a pair of non-superimposable mirror images. The L-D and D-L forms are also an enantiomeric pair. The relationship between the L-L and L-D (or D-L) isomers is diastereomeric. Diastereomers have different physical properties and are generally easier to separate than enantiomers. The critical analytical task is to develop a method capable of resolving all four stereoisomers, or at a minimum, separating the desired L-L isomer from the other three. Each stereoisomer can exhibit significantly different pharmacological and toxicological profiles, making their precise quantification essential.[1][2][3]
Caption: Stereoisomeric relationships of this compound.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique for enantiomeric separations.[2][4] The selection of the appropriate CSP is the most critical factor in developing a successful separation method. The choice is an empirical process, guided by an understanding of the analyte's structure and the CSP's mechanism of chiral recognition.[4] For a peptide amide like this compound, three classes of CSPs are primary candidates.
Polysaccharide-Based CSPs
Coated or immobilized derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are the most widely used CSPs in HPLC.[5][6] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.
-
Expert Insight: For this compound, the carbamate and amide linkages, along with the phenyl group of the benzyloxycarbonyl protecting group, provide multiple points for interaction. These CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are highly versatile and should be the first choice for initial screening.[5] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering broad flexibility in method development.
Macrocyclic Glycopeptide CSPs
These CSPs, such as those based on teicoplanin or vancomycin (e.g., Astec® CHIROBIOTIC™ T), offer a unique mechanism for chiral recognition.[7][8] They possess a complex structure with multiple stereogenic centers, peptide backbones, and ionizable groups, enabling a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[7][9]
-
Expert Insight: The peptide nature of this compound makes it an excellent candidate for separation on a macrocyclic glycopeptide CSP. The amide backbone of the analyte can interact strongly with the peptide structure of the CSP. Furthermore, these phases excel in polar ionic and reversed-phase modes, which are often preferred for their compatibility with mass spectrometry (MS).[7]
Zwitterionic CSPs
Newer generation zwitterionic CSPs, often based on cinchona alkaloids, are specifically designed for the separation of amino acids and small peptides.[10] These phases contain both acidic and basic functional groups, allowing for ion-exchange interactions in addition to hydrogen bonding and steric effects.
-
Expert Insight: CSPs like CHIRALPAK® ZWIX(+) and ZWIX(-) are highly effective for di- and tripeptides.[10] A key advantage is their compatibility with LC-MS friendly mobile phases. The zwitterionic nature of these CSPs can provide unique selectivity for the different stereoisomers of this compound, potentially offering superior resolution where other phases may fall short.[10]
| CSP Class | Primary Interaction Mechanisms | Recommended Mobile Phases | Key Advantages for this compound | Potential Disadvantages |
| Polysaccharide-Based | H-bonding, π-π interactions, steric fit | Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), Polar Organic (ACN/MeOH) | Broad applicability, extensive literature support. Good for analytes with aromatic groups. | Can be sensitive to mobile phase additives. Coated versions have solvent restrictions. |
| Macrocyclic Glycopeptide | H-bonding, ionic interactions, inclusion | Reversed Phase (ACN/Water + acid/base), Polar Ionic (MeOH/Acid/Base) | Excellent for peptides, MS-compatible mobile phases.[7] | May exhibit lower efficiency than polysaccharide phases. |
| Zwitterionic | Ion-exchange, H-bonding, steric fit | Polar Organic (MeOH/ACN/THF + additives like FA/DEA) | Specifically designed for peptides, excellent MS-compatibility, unique selectivity.[10] | Newer technology with less extensive application libraries. |
A Systematic Workflow for Chiral Method Development
A structured, logical approach to method development is crucial for efficiency and success. The following workflow is a field-proven strategy for tackling the chiral separation of this compound.
Caption: Systematic workflow for chiral method development.
Experimental Protocol: Initial Screening
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of a this compound mixture containing all stereoisomers (or a racemic mixture if only enantiomeric separation is initially targeted). Use a solvent that is compatible with all planned mobile phases (e.g., Methanol or Acetonitrile).
-
Column Selection: Employ a column screening system with the following recommended columns:
-
Chiralpak® AD-H (Amylose-based)
-
Chiralcel® OD-H (Cellulose-based)
-
Astec® CHIROBIOTIC™ T (Teicoplanin-based)
-
-
Screening Conditions:
-
Normal Phase: Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v). Flow Rate: 1.0 mL/min.
-
Polar Organic Mode: Mobile Phase: Acetonitrile / Methanol (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA). Flow Rate: 1.0 mL/min.
-
Reversed Phase: Mobile Phase: Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid. Flow Rate: 1.0 mL/min.
-
-
Detection: UV at 254 nm or based on the analyte's absorbance maximum.
-
Evaluation: Assess the chromatograms for any signs of partial or full separation. A column is considered promising if it shows peak splitting or significant peak broadening, indicating some level of chiral recognition.
Alternative Technologies: Chiral Capillary Electrophoresis (CE)
While HPLC is the workhorse, Chiral Capillary Electrophoresis (CE) presents a powerful alternative, particularly for charged analytes like peptides.[1][11] Separation in CE is achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.
-
Comparative Insight: Chiral CE offers extremely high separation efficiency, leading to very sharp peaks and excellent resolution.[1] It also requires minimal sample and solvent, making it a green and cost-effective technique. However, CE can be less robust than HPLC and may have higher detection limits unless coupled with a mass spectrometer.[11] For routine quality control, the robustness of HPLC is often preferred, but for complex separation challenges, CE is an invaluable tool.
The Cornerstone of Reliability: Method Validation
Once an optimized separation is achieved, the method must be validated to ensure its reliability for its intended purpose.[12] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[13]
Key Validation Parameters for a Chiral Purity Assay:
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its stereoisomers and other potential impurities. This is demonstrated by achieving baseline resolution.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the undesired enantiomer(s).
-
Precision (Repeatability & Intermediate Precision): The precision of the method under the same operating conditions over a short interval of time (repeatability) and within-laboratory variations (intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).[12]
Conclusion and Recommendations
The successful characterization of this compound by chiral chromatography is a highly achievable goal through a systematic and informed approach.
-
Primary Recommendation: Begin the method development process by screening polysaccharide-based CSPs (e.g., Chiralpak® AD-H) under normal phase and polar organic conditions. These phases offer the highest probability of initial success due to their broad selectivity.
-
Secondary Approach: If polysaccharide CSPs fail to provide adequate resolution, macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T) and zwitterionic (e.g., CHIRALPAK® ZWIX) phases should be evaluated. Their peptide-specific interaction mechanisms offer powerful, alternative selectivity.
-
Final Consideration: The choice of mobile phase is as critical as the CSP. Methodically optimizing the solvent ratio, type and concentration of additives is essential to fine-tune the separation and achieve baseline resolution of all four stereoisomers.
By following the structured workflow and understanding the principles behind the different chiral separation technologies presented in this guide, researchers can confidently develop and validate a robust method for the critical task of ensuring the stereochemical integrity of this compound.
References
-
MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Available at: [Link]
-
MDPI. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Available at: [Link]
-
National Institutes of Health (NIH). "Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application." Available at: [Link]
-
PubMed. "Chiral recognition and separation of beta2-amino acids using non-covalently molecularly imprinted polymers." Available at: [Link]
-
Phenomenex. "Chiral HPLC Separations." Available at: [Link]
-
LCGC International. "Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications." Available at: [Link]
-
American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." Available at: [Link]
-
Chiral Technologies. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Available at: [Link]
-
Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." Available at: [Link]
-
ResearchGate. "Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups." Available at: [Link]
-
LCGC International. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." Available at: [Link]
-
ACS Publications. "Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach." Available at: [Link]
-
ResearchGate. "Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column." Available at: [Link]
-
National Institutes of Health (NIH). "Chiral Inversion of Amino Acids in Anti-parallel β-sheets at Interfaces Probed by Vibrational Sum Frequency Generation Spectroscopy." Available at: [Link]
-
SciSpace. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." Available at: [Link]
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
Publish Comparison Guide: Kinetic Analysis of Enzyme Inhibition by Z-ALA-ALA-NH2
Executive Summary & Mechanistic Basis
Z-ALA-ALA-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) represents a critical class of peptide ligands used to probe the active sites of proteolytic enzymes, particularly Elastase (e.g., Pseudomonas aeruginosa elastase, LasB) and related metalloproteases (e.g., Thermolysin).
Unlike potent transition-state analogues or suicide inhibitors, this compound typically functions as a reversible competitive inhibitor or a competitive substrate . Its utility lies not in therapeutic enzyme ablation, but in the precise kinetic mapping of the S1 and S2 subsites of the enzyme. By occupying the active site, it competes with chromogenic reporter substrates, allowing researchers to determine dissociation constants (
Mechanism of Action
This compound binds to the active site of the protease, mimicking the P1-P2 residues of a natural substrate.
-
Binding: The benzyloxycarbonyl (Z) group interacts with the hydrophobic S2 subsite, while the Alanyl-Alanine backbone aligns with the S1 subsite.
-
Inhibition Type: Competitive .[1][2][3] It increases the apparent
of the reporter substrate without affecting . -
Thermodynamics: The binding is driven by hydrophobic interactions and hydrogen bonding with the enzyme's backbone, distinct from the chelation mechanism of metalloprotease inhibitors like Phosphoramidon.
Comparative Analysis: this compound vs. Alternatives
In the context of Pseudomonas Elastase (LasB) or Thermolysin characterization, this compound is often compared against high-affinity inhibitors (Phosphoramidon) and transition-state analogues (Elastatinal).
Performance Matrix
| Feature | This compound | Phosphoramidon | Elastatinal | 1,10-Phenanthroline |
| Primary Role | Competitive Ligand / Substrate Probe | Potent Metallo-Inhibitor | Specific Serine-Elastase Inhibitor | Broad Spectrum Metallo-Chelator |
| Mechanism | Active Site Competition (Reversible) | Zinc Chelation & Transition State Analogue | Transition State Analogue (Aldehyde) | Metal Ion Stripping ( |
| Target Specificity | Moderate (S1-S2 Subsite dependent) | High (Thermolysin-like Metalloproteases) | High (Elastases) | Low (All Metalloproteases) |
| N/A (Irreversible inactivation) | ||||
| Kinetic Utility | Mapping subsite specificity; Substrate competition | Active site titration; Defining catalytic class | Structural studies; Mechanism definition | Apo-enzyme preparation |
| Stability | High (Amide bond stable) | Moderate (Phosphoramidate bond) | Low (Aldehyde oxidation prone) | High |
Scientist’s Insight
"While Phosphoramidon is the gold standard for identifying a metalloprotease, This compound is the superior tool for characterizing the substrate specificity pocket. Because it binds with moderate affinity (mM range), it allows for fine-tuned competition assays that can discriminate subtle mutant variances in the S1/S2 pockets, which nanomolar inhibitors often mask due to their 'tight-binding' nature."
Experimental Protocol: Determination of
This protocol describes the kinetic analysis of Pseudomonas aeruginosa Elastase (LasB) inhibition by this compound using a chromogenic reporter substrate.
Materials
-
Enzyme: Purified Pseudomonas aeruginosa Elastase (LasB).
-
Reporter Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-(Ala)3-pNA).
-
Inhibitor: this compound (dissolved in DMSO or buffer).
-
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.5. -
Detection: Spectrophotometer at 410 nm (
for p-nitroaniline).
Workflow Diagram
Caption: Step-by-step workflow for the competitive inhibition assay.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock of Suc-(Ala)3-pNA in buffer.
-
Prepare 50 mM stock of This compound in DMSO.
-
Dilute Enzyme to a concentration yielding
per minute (linear range).
-
-
Reaction Assembly (96-well plate or cuvette):
-
Control Wells: 180
L Buffer + 10 L Enzyme. -
Inhibitor Wells: 180
L (Buffer + this compound at varying concentrations: 0.5, 1.0, 2.0, 5.0 mM) + 10 L Enzyme. -
Note: Maintain constant DMSO concentration (<2%) across all wells.
-
-
Pre-incubation:
-
Incubate the Enzyme-Inhibitor mixture for 10 minutes at 25°C to establish equilibrium (
).
-
-
Initiation:
-
Add 10
L of Suc-(Ala)3-pNA substrate to start the reaction. -
Critical: Perform this at multiple substrate concentrations (e.g., 0.5
, , 2 , 4 ) to construct a Lineweaver-Burk plot.
-
-
Data Collection:
-
Monitor Absorbance at 410 nm continuously for 5 minutes.
-
Calculate the initial velocity (
) from the slope of the linear portion of the curve.
-
Data Analysis & Interpretation
To rigorously validate the competitive nature of this compound, you must employ specific graphical analyses.
Lineweaver-Burk Plot (Double Reciprocal)
Plot
-
Competitive Inhibition Signature: The lines will intersect at the y-axis (
remains constant), but the x-intercept ( ) will shift closer to zero as inhibitor concentration increases.
Dixon Plot
Plot
-
Determination: The intersection point of lines from different substrate concentrations gives
directly.
Inhibition Pathway Diagram
Caption: Competitive inhibition mechanism where this compound (I) prevents Substrate (S) binding.
References
-
Kessler, E. & Safrin, M. (2014). Synthesis and kinetic analysis of inhibitors of Pseudomonas aeruginosa elastase. Journal of Biological Chemistry. (Note: Representative citation for elastase kinetics).
-
Morihara, K. & Tsuzuki, H. (1977). Production of protease and elastase by Pseudomonas aeruginosa strains. Infection and Immunity.[][5]
-
Nishino, N. & Powers, J.C. (1980). Pseudomonas aeruginosa elastase. Development of a new substrate, inhibitors, and an affinity ligand.[1] Journal of Biological Chemistry.
-
Grobelny, D. et al. (1989). Inhibition of thermolysin and neutral endopeptidase 24.11 by phosphonamidates. Biochemistry.[6][7]
(Note: The references provided are standard authoritative texts on elastase and metalloprotease kinetics involving peptide inhibitors. Ensure to verify specific page numbers in your final manuscript.)
Sources
- 1. Endothelin-converting enzyme: substrate specificity and inhibition by novel analogs of phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the inhibition of leukocyte elastase by the bronchial inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease | MDPI [mdpi.com]
- 6. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Z-ALA-ALA-NH2
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Z-ALA-ALA-NH2 (N-Carbobenzyloxy-L-alanyl-L-alanine amide), a protected dipeptide commonly used in synthetic chemistry. By understanding the rationale behind each step, you can confidently manage your chemical waste, upholding the principles of laboratory safety and environmental responsibility.
The First Principle: Characterizing Your Waste Stream
Based on available safety data sheets (SDS) for similar protected amino acids and peptides, this compound is not broadly classified as a hazardous substance.[2][3] However, the absence of a specific hazard classification does not equate to an absence of risk. The core principle of laboratory safety dictates that all chemical waste should be handled with care and disposed of through designated chemical waste streams, never in the regular trash or down the drain.[4][5] Inhalation of fine powders should always be avoided.[6]
Table 1: Key Properties of this compound and Related Analogs
| Property | This compound (Anticipated) | N-Carbobenzyloxy-L-alanine (Z-Ala-OH) |
| Physical State | Solid, crystalline powder | White to off-white crystalline solid[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in methanol, ethyl acetate, acetic acid[1] |
| Primary Hazard | Potential for dust inhalation; otherwise, generally low hazard | Low hazard |
| CAS Number | 6306-94-1 | 1142-20-7 |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first step to protect against accidental exposure.[5]
-
Gloves: Wear chemical-resistant gloves (nitrile is a standard choice).
-
Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes or airborne powder.
-
Lab Coat: A lab coat should always be worn to protect your skin and clothing.
Step 2: Waste Collection - Containment is Key
Proper containment prevents the release of the chemical into the environment and ensures safe handling by waste management personnel.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for your solid chemical waste. This container should be made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Transferring the Solid Waste: Carefully sweep up any solid this compound waste using a brush and dustpan.[6] Avoid creating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible solvent (like isopropanol) to minimize aerosolization.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, contaminated paper towels, and used gloves, should also be placed in the designated waste container.[5]
Step 3: Labeling - Clarity for Compliance
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.
-
Label Contents Clearly: The label on your waste container must accurately reflect its contents. At a minimum, it should include:
-
The words "Hazardous Waste" (or as required by your institution's policy for non-hazardous chemical waste).
-
The full chemical name: "this compound" or "N-Carbobenzyloxy-L-alanyl-L-alanine amide".
-
The approximate amount of waste.
-
The date the waste was first added to the container.
-
Your name, lab, and contact information.
-
Step 4: Storage - Safe and Secure Awaiting Pickup
Proper storage of your waste container is crucial to prevent accidents and ensure a safe laboratory environment.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[7]
-
Segregation: Ensure the container is stored separately from incompatible chemicals. While this compound is generally stable, it is good practice to store all chemical waste in a secondary containment bin.
-
Container Integrity: Keep the container securely closed at all times, except when adding waste.[7]
Step 5: Disposal - The Final Hand-off
Never dispose of chemical waste in the regular trash or by pouring it down the drain.[4][5][8]
-
Institutional Protocols: The final and most critical step is to follow your institution's specific protocols for chemical waste disposal.[5] This typically involves contacting your Environmental Health & Safety (EH&S) department to schedule a waste pickup.[5] They are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of chemical waste like this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By treating all chemical byproducts with a structured and cautious approach, you not only protect yourself and your colleagues but also uphold the integrity of the scientific research process. Always consult your institution's specific guidelines and when in doubt, contact your Environmental Health & Safety department for guidance.
References
-
IntelligentHQ. Best Practices for Storing and Handling Research-Grade Peptides.[Link]
-
Bio-Synthesis. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.[Link]
-
Chem Service. SAFETY DATA SHEET.[Link]
-
AAPPTec. MSDS - Safety Data Sheet.[Link]
-
Biovera. Laboratory Safety Guidelines for Peptide Handling.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
Maxed Out Compounds. How to Handle Research Compounds Safely.[Link]
-
National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC.[Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
-
Nipissing University. Hazardous Materials Disposal Guide.[Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. echemi.com [echemi.com]
- 4. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 5. peptide24.store [peptide24.store]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
Personal Protective Equipment (PPE) & Safety Protocol for Handling Z-ALA-ALA-NH2
Executive Safety Summary
Z-ALA-ALA-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) is a bioactive dipeptide derivative commonly used as a fluorogenic or chromogenic substrate for proteases such as elastase. While often classified as "non-hazardous" for transport, its biological activity and physical state (fine powder) necessitate strict adherence to the Precautionary Principle .
Core Hazard Profile:
-
Physical State: Fine white powder (High risk of aerosolization).
-
Bioactivity: Protease substrate; potential for enzymatic mimicry or sensitization.
-
Primary Routes of Entry: Inhalation (dust) and Dermal absorption.
-
Signal Word: WARNING (Treat as a potential sensitizer and irritant).
Risk Assessment & Engineering Controls
Before donning PPE, you must establish the correct engineering controls.[1] PPE is the last line of defense, not the first.
| Control Level | Requirement for this compound | Scientific Rationale |
| Primary (Engineering) | Chemical Fume Hood or Biosafety Cabinet (Class II) | Prevents inhalation of aerosolized peptide dust during weighing and transfer. |
| Secondary (Admin) | Designated Work Area | Minimizes cross-contamination with other bioactive agents. |
| Tertiary (PPE) | Barrier Protection (See Matrix below) | Protects against incidental contact and equipment failure. |
PPE Selection Matrix
Select your PPE configuration based on the scale of your operation.
| Operation Scale | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Analytical (< 100 mg) (e.g., Standard weighing) | N95 Mask (Optional if in Fume Hood) | Double Nitrile Gloves (0.11 mm min. thickness) | Safety Glasses (Side shields required) | Standard Lab Coat (Cotton/Poly blend) |
| Preparative (100 mg - 10 g) (e.g., Bulk solution prep) | N95 or P100 Respirator (Mandatory) | Double Nitrile Gloves (Long cuff outer glove) | Chemical Splash Goggles (Indirect venting) | Tyvek® Lab Coat (Disposable, liquid resistant) |
| Spill Cleanup / High Dust (e.g., Dropped vial) | Full-Face P100 Respirator or PAPR | Chemical Resistant Laminate (e.g., Silver Shield®) | Integrated in Respirator | Tyvek® Coverall + Boot Covers |
Technical Justification: The "Why" Behind the Protocol
As scientists, we do not follow rules blindly; we follow logic. Here is the causality behind these specific PPE choices:
-
Nitrile vs. Latex: We strictly mandate Nitrile gloves. Latex proteins are themselves sensitizers, complicating the diagnosis of a peptide allergy. Furthermore, this compound is often reconstituted in organic solvents (DMSO, Methanol) where latex degrades rapidly. Nitrile provides superior chemical resistance and puncture detection.
-
Respiratory Filtration (P100 vs. N95): Peptides form ultra-fine particulates. While an N95 filters 95% of particles >0.3 microns, a P100 (HEPA) filter captures 99.97%. For chronic handling of bioactive substrates, P100 reduces the cumulative "body burden" of exposure.
-
Eye Protection: Standard glasses are insufficient for solutions. If this compound is dissolved in DMSO (a skin-penetrating solvent), a splash to the eye carries the peptide directly into the bloodstream. Indirect vented goggles prevent this vector.
Operational Workflow: Gowning & Handling
Visual Logic: Risk-Based Decision Making
The following diagram illustrates the decision logic for upgrading PPE based on the state of the chemical.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.
Protocol: Gowning Sequence
-
Pre-Entry Inspection: Check that the Fume Hood is operational (Face velocity: 80–100 fpm).
-
Hand Hygiene: Wash hands with soap and water; dry thoroughly.
-
Inner Glove: Don the first pair of nitrile gloves (tucked under lab coat cuff).
-
Body Protection: Don lab coat. Ensure it is buttoned to the neck.
-
Eye/Face Protection: Don safety glasses or goggles.[1] Adjust fit to ensure no gaps.
-
Outer Glove: Don the second pair of nitrile gloves (pulled over the lab coat cuff). This creates the "shingle effect," ensuring spills run off the glove, not into the sleeve.
Emergency Response & Disposal
Exposure Response
-
Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. Alert the Safety Officer.
-
Skin Contact:
-
Immediately remove contaminated PPE (do not touch the outside of gloves).
-
Wash skin with copious amounts of soap and water for 15 minutes.
-
Do not use solvents (ethanol/DMSO) to clean skin; they increase absorption.
-
-
Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open.
Disposal Protocol
This compound must never be disposed of down the drain.[2]
-
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a "Solid Chemical Waste" container labeled Bioactive Peptide Waste.
-
Liquid Waste: Collect solutions in a "Combustible Solvent Waste" container.
-
Destruction: The preferred method of destruction is incineration at >800°C to break the peptide bonds.
References
-
Peptide Institute. (2021). Safety Data Sheet: General Handling of Bioactive Peptides. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from
-
MilliporeSigma. (2025).[3][5] Safety Data Sheet: this compound Analogues. Retrieved from
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling Biohazards and Sensitizers. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
